Product packaging for 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol(Cat. No.:CAS No. 18259-45-5)

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No.: B101159
CAS No.: 18259-45-5
M. Wt: 222.28 g/mol
InChI Key: KLQHVNZBDPYFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B101159 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 18259-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHVNZBDPYFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443758
Record name AGN-PC-0N951V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18259-45-5
Record name AGN-PC-0N951V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound is a tertiary alcohol derivative of the tricyclic dibenzo[a,d]cycloheptene core. This structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of this compound is a critical step in the exploration of new therapeutic agents. The most direct and widely employed method for its preparation is the nucleophilic addition of a methyl group to the carbonyl carbon of the corresponding ketone, 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone.[1] This reaction is typically achieved through the use of organometallic reagents, most notably a Grignard reagent such as methylmagnesium bromide.

Core Synthesis Pathway: Grignard Reaction

The principal synthetic route to this compound involves the Grignard reaction. This classic carbon-carbon bond-forming reaction utilizes a methylmagnesium halide to attack the electrophilic carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.[2]

The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

The following sections provide a detailed experimental protocol for this synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Grignard reaction.

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Magnesium turnings

  • Methyl iodide (or Methyl bromide)

  • Anhydrous diethyl ether (or Tetrahydrofuran)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium surface. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 5H-Dibenzo[a,d]cyclohepten-5-one: A solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
Name5H-Dibenzo[a,d]cyclohepten-5-one
Molecular FormulaC₁₅H₁₀O[3]
Molecular Weight206.24 g/mol [3]
Product
NameThis compound
Molecular FormulaC₁₆H₁₄O
Molecular Weight222.28 g/mol
Reaction Parameters
Typical YieldHigh (specifics depend on scale and conditions)
Purity>98% after purification

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway Start Starting Materials: 5H-Dibenzo[a,d]cyclohepten-5-one Methyl Grignard Reagent Reaction Grignard Reaction (Nucleophilic Addition) Start->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Forms Workup Aqueous Workup (Protonation) Intermediate->Workup Crude_Product Crude Product: This compound Workup->Crude_Product Yields Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure Product: This compound Purification->Final_Product Obtains

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method for obtaining this valuable intermediate. This guide provides the essential information for researchers and developers to successfully synthesize and purify this compound, enabling further exploration of its potential applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol is a tertiary alcohol derivative of the dibenzo[a,d]cycloheptene scaffold. This tricyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of various pharmacologically active compounds that target the central nervous system. The physicochemical properties of derivatives like this compound are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing novel therapeutics with improved efficacy and safety. This guide provides a summary of the available physicochemical data and outlines standard experimental protocols for their determination.

Data Presentation

PropertyValueSource
Molecular Formula C₁₆H₁₄OBenchchem[1]
Molecular Weight 222.28 g/mol Benchchem[1]
Melting Point Data not available
Boiling Point 704 K (Calculated)Benchchem[1]
Water Solubility Data not available
pKa Data not available
logP Data not available

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the nucleophilic addition of a methyl group to the carbonyl of the precursor, 5H-dibenzo[a,d]cyclohepten-5-one. The subsequent characterization involves a series of analytical techniques to confirm the structure and purity of the compound, followed by the determination of its key physicochemical properties.

G cluster_synthesis Synthesis cluster_characterization Characterization A 5H-dibenzo[a,d]cyclohepten-5-one C Nucleophilic Addition A->C B Methyl Grignard Reagent (CH3MgBr) or Methyllithium (CH3Li) B->C D Acidic Workup C->D E This compound D->E F Structural Elucidation E->F Purified Product G Physicochemical Property Determination E->G H NMR (1H, 13C) F->H I Mass Spectrometry F->I J IR Spectroscopy F->J K Melting Point G->K L Boiling Point G->L M Solubility G->M N pKa G->N O logP G->O

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a calibrated thermometer.[2][3]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point (Siwoloboff's Method) [4][5]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube (a small test tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.

  • Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[4]

  • Heating: The apparatus is heated slowly and uniformly.[4]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a sealed container (e.g., a flask or vial).

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency of the hydroxyl proton to dissociate.

Methodology: Potentiometric Titration [6]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, which may be water or a mixed aqueous-organic solvent system if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[6]

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[6]

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [7][8]

  • Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[8]

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

References

Spectroscopic and Synthetic Profile of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Protocol

The most common and direct synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol involves the nucleophilic addition of a methyl group to the carbonyl of the precursor, 5H-dibenzo[a,d]cyclohepten-5-one. This is typically achieved via a Grignard reaction.

Experimental Methodology: Synthesis of this compound

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one

  • Methylmagnesium bromide (MeMgBr) solution in diethyl ether (e.g., 3.0 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether.

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

G cluster_synthesis Synthesis Workflow Start Start Dissolve Ketone Dissolve 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether Start->Dissolve Ketone Cool Cool to 0 °C Dissolve Ketone->Cool Add Grignard Add MeMgBr dropwise Cool->Add Grignard React Stir at room temperature Add Grignard->React Quench Quench with sat. NH4Cl (aq) React->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic phase (MgSO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by chromatography or recrystallization Evaporate->Purify Product This compound Purify->Product G cluster_analysis Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Data consistent with proposed structure? NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Confirmed Structure Confirmed Structure_Confirmation->Confirmed Yes Re-evaluate Re-evaluate Synthesis or Purification Structure_Confirmation->Re-evaluate No

The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[a,d]cycloheptene scaffold is a cornerstone in the history of medicinal chemistry, particularly in the development of treatments for central nervous system disorders. This tricyclic ring system is the foundation for a class of compounds that has profoundly impacted the management of depression and other related conditions. This technical guide provides an in-depth exploration of the discovery, history, and key pharmacological characteristics of these influential derivatives.

The Dawn of a New Era in Antidepressant Therapy

The story of dibenzo[a,d]cycloheptene derivatives as therapeutic agents begins in the late 1950s, a period of significant innovation in psychopharmacology. Scientists at Merck, while investigating compounds with potential antihistaminic, sedative, or tranquilizing properties, synthesized a series of dibenzo[a,d]cycloheptene derivatives. Among these, amitriptyline emerged as a compound of significant interest. Although initially explored for other indications, its potent antidepressant effects were soon recognized.

Amitriptyline was discovered in the late 1950s and received approval from the US Food and Drug Administration (FDA) in 1961.[1] This marked the arrival of the second tricyclic antidepressant (TCA) on the market, following imipramine. The therapeutic success of amitriptyline spurred further research into related compounds, leading to the development of other key derivatives, including nortriptyline and protriptyline. Nortriptyline is the principal active metabolite of amitriptyline.[2][3] Protriptyline, another secondary amine TCA, was patented in 1962 and is noted for its energizing rather than sedating effects, a unique property among many TCAs.[4][5]

Core Pharmacological Properties

The primary mechanism of action for the antidepressant effects of dibenzo[a,d]cycloheptene derivatives is the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][6][7] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[7]

However, their pharmacological profile is complex, with affinities for a range of other receptors, which contributes to both their therapeutic effects and their side-effect profile. These off-target interactions include antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[6][8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki, nM) of key dibenzo[a,d]cycloheptene derivatives for various receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)
Amitriptyline4.3 - 461.0 - 21.31,400 - 3,250
Nortriptyline1.9 - 105.6 - 791,140
Protriptyline1.1 - 2.314.6 - 401,300 - 2,100

Table 2: Receptor Binding Affinities (Ki, nM)

CompoundMuscarinic M1Histamine H1Alpha-1 Adrenergic5-HT2A5-HT2C
Amitriptyline1.1 - 180.9 - 1.12.6 - 291.1 - 2.41.1 - 1.9
Nortriptyline10 - 503.2 - 8.510 - 643.2 - 6.83.2 - 12
Protriptyline10 - 2610 - 1630 - 10010 - 1510 - 23

Key Experimental Protocols

The development of dibenzo[a,d]cycloheptene derivatives has relied on a foundation of robust synthetic chemistry and pharmacological assays. The following sections provide an overview of the methodologies commonly employed.

Synthesis of the Dibenzo[a,d]cycloheptene Core: Dibenzosuberone

A common precursor for many dibenzo[a,d]cycloheptene derivatives is dibenzosuberone. One established synthetic route involves the following key transformations:

  • Aldol Condensation: The synthesis can begin with an aldol reaction between phthalide and benzaldehyde to form benzalphthalide.[1]

  • Reduction: The benzalphthalide is then reduced to 2-bibenzylcarboxylic acid. This can be achieved using hydroiodic acid and red phosphorus or through catalytic hydrogenation.[1]

  • Intramolecular Cyclization: The final step is the ring closure of 2-bibenzylcarboxylic acid to yield dibenzosuberone, which can be accomplished using polyphosphoric acid or via a Friedel-Crafts reaction.[1]

Synthesis of Amitriptyline

A common method for the synthesis of amitriptyline involves a Grignard reaction:

  • Grignard Reaction: Dibenzosuberone is reacted with 3-(dimethylamino)propylmagnesium chloride.

  • Dehydration: The resulting tertiary alcohol is then dehydrated by heating with hydrochloric acid to yield amitriptyline.[1]

Norepinephrine and Serotonin Reuptake Inhibition Assay

The potency of dibenzo[a,d]cycloheptene derivatives as reuptake inhibitors is typically determined using in vitro assays with synaptosomes or cell lines expressing the respective transporters.

  • Preparation of Synaptosomes or Transfected Cells: Brain tissue is homogenized to prepare synaptosomes, which are resealed nerve terminals containing transporters. Alternatively, cell lines (e.g., HEK293) are transfected to express the human norepinephrine transporter (hNET) or serotonin transporter (hSERT).

  • Incubation: The prepared synaptosomes or cells are incubated with a radiolabeled substrate (e.g., [3H]norepinephrine or [3H]serotonin) and varying concentrations of the test compound (dibenzo[a,d]cycloheptene derivative).

  • Termination and Measurement: The uptake of the radiolabeled substrate is terminated, and the amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.

Radioligand Binding Assay

To determine the affinity of these compounds for various receptors, radioligand binding assays are employed.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from brain tissue or cultured cells.

  • Competitive Binding: The membranes are incubated with a specific radioligand for the target receptor and a range of concentrations of the unlabeled test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by filtration. The radioactivity on the filters is then quantified.

  • Data Analysis: The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

Signaling Pathway of Dibenzo[a,d]cycloheptene Derivatives

The following diagram illustrates the primary mechanism of action of dibenzo[a,d]cycloheptene derivatives, showcasing their interaction with monoamine transporters and key off-target receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) DA Dopamine DAT Dopamine Transporter (DAT) Serotonin Serotonin (5-HT) Serotonin_cleft Serotonin (5-HT) Serotonin->Serotonin_cleft Release Dibenzo Dibenzo[a,d]cycloheptene Derivative Dibenzo->SERT Inhibition Dibenzo->NET Inhibition NE_receptor Adrenergic Receptor Dibenzo->NE_receptor Antagonism (α1-adrenergic) Muscarinic_receptor Muscarinic Receptor Dibenzo->Muscarinic_receptor Antagonism Histamine_receptor Histamine H1 Receptor Dibenzo->Histamine_receptor Antagonism NE_cleft->NET Reuptake NE_cleft->NE_receptor Binding Serotonin_cleft->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_cleft->Serotonin_receptor Binding

Caption: Mechanism of action of dibenzo[a,d]cycloheptene derivatives.

Experimental Workflow: From Synthesis to Pharmacological Evaluation

The following diagram outlines a typical experimental workflow for the discovery and characterization of novel dibenzo[a,d]cycloheptene derivatives.

cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Pharmacology cluster_in_vivo In Vivo Evaluation Start Starting Materials (e.g., Phthalide, Benzaldehyde) Core_synthesis Synthesis of Dibenzosuberone Start->Core_synthesis Derivative_synthesis Derivatization (e.g., Grignard Reaction) Core_synthesis->Derivative_synthesis Purification Purification and Characterization (NMR, MS) Derivative_synthesis->Purification Binding_assay Radioligand Binding Assays (Ki determination) Purification->Binding_assay Reuptake_assay Neurotransmitter Reuptake Inhibition Assays (IC50) Purification->Reuptake_assay Animal_models Animal Models of Depression (e.g., Forced Swim Test) Binding_assay->Animal_models Reuptake_assay->Animal_models PK_studies Pharmacokinetic Studies Animal_models->PK_studies

Caption: Experimental workflow for dibenzo[a,d]cycloheptene drug discovery.

Conclusion

The dibenzo[a,d]cycloheptene derivatives represent a landmark achievement in medicinal chemistry. Their discovery not only provided effective treatments for depression but also significantly advanced our understanding of the neurobiology of mood disorders. While newer classes of antidepressants with more selective mechanisms of action have since been developed, the tricyclic antidepressants based on this scaffold remain valuable therapeutic options in certain clinical situations. The rich history and complex pharmacology of these compounds continue to be a subject of interest for researchers and drug development professionals, offering valuable lessons for the design of future central nervous system therapies.

References

An In-depth Technical Guide on the Potential Biological Activity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyclic scaffold of 5H-dibenzo[a,d]cycloheptene is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential biological activity of a specific derivative, 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. In the absence of direct experimental data for this compound, this document extrapolates its likely pharmacological profile based on established structure-activity relationships (SAR) of analogous compounds. It details the prevalent antidepressant and anticonvulsant properties associated with the dibenzo[a,d]cycloheptene core. Furthermore, this guide outlines detailed experimental protocols for in vivo and in vitro assays essential for the empirical validation of these potential activities, including the Forced Swim Test, the Maximal Electroshock Seizure Test, and neurotransmitter transporter binding assays. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and relevant biological pathways, offering a roadmap for future research and development of this compound.

Introduction: The Dibenzo[a,d]cycloheptene Scaffold

The 5H-dibenzo[a,d]cycloheptene ring system is recognized as a "privileged scaffold" in drug discovery. Its rigid, three-dimensional structure provides an excellent framework for the design of molecules that can interact with a variety of biological targets with high affinity and specificity. Derivatives of this scaffold have yielded successful drugs with a range of pharmacological activities, including antihistaminic, anticholinergic, and antiserotonin effects. Notably, this scaffold is the backbone of several well-known tricyclic antidepressants (TCAs) and has been explored for anticonvulsant properties.

This compound is a tertiary alcohol derivative of this core structure. The substitution at the C5 position is known to significantly influence the conformation of the seven-membered ring, which in turn can affect its interaction with receptor binding sites. The hydroxyl group at C5 also presents a key site for further chemical modifications, positioning this molecule as a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the extensive literature on dibenzo[a,d]cycloheptene derivatives, the primary potential biological activities of this compound are predicted to be in the realms of antidepressant and anticonvulsant effects.

Potential Antidepressant Activity

Many classical tricyclic antidepressants, such as amitriptyline and nortriptyline, are based on the dibenzo[a,d]cycloheptene scaffold. Their mechanism of action primarily involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to an increase in the synaptic concentration of these neurotransmitters.

Structure-Activity Relationship Insights:

  • Side Chain: The nature of the side chain at the C5 position is critical for antidepressant activity. Typically, a three-carbon chain with a terminal secondary or tertiary amine is optimal for monoamine transporter inhibition. While this compound does not possess this canonical side chain, it serves as a precursor for its introduction.

  • Ring System: Saturation of the central seven-membered ring can influence potency and selectivity.

  • Substitution on Aromatic Rings: Substitution with electron-withdrawing groups, such as chlorine, can enhance activity.

The antidepressant-like effects of novel dibenzo[a,d]cycloheptene derivatives have been demonstrated in preclinical models like the forced swim test.[1]

Potential Anticonvulsant Activity

Several derivatives of 5H-dibenzo[a,d]cycloheptene have been investigated for their anticonvulsant properties. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels, which are crucial for regulating neuronal excitability.

Structure-Activity Relationship Insights:

  • Studies have shown that various substitutions on the dibenzo[a,d]cycloheptene ring system can confer anticonvulsant activity, often evaluated in the maximal electroshock seizure (MES) model in mice.

  • The overall lipophilicity of the molecule can be a key determinant of its anticonvulsant potency and neurotoxicity.

Data Presentation: Biological Activity of Structurally Related Compounds

As direct quantitative data for this compound is unavailable, the following table summarizes the biological activities of structurally related dibenzo[a,d]cycloheptene derivatives to provide a basis for predicting its potential efficacy.

Compound Biological Activity Assay/Model Key Findings Reference
AmitriptylineAntidepressantSERT/NET Binding & In vivo modelsPotent inhibitor of SERT and NETGeneral Pharmacology Textbooks
NortriptylineAntidepressantSERT/NET Binding & In vivo modelsMore selective for NET over SERTGeneral Pharmacology Textbooks
Carbamazepine (structurally related dibenzazepine)AnticonvulsantMES Test & Clinical UseEffective against generalized tonic-clonic seizuresGeneral Pharmacology Textbooks
Dibenzo[a,d]cycloheptadiene-5-carboxamide derivativesAnticonvulsantMES Test (mice)Showed good anticonvulsant activities with low toxicity.Request PDF

Proposed Experimental Workflow for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic evaluation process is proposed. This workflow encompasses initial in vitro screening followed by in vivo validation for promising activities.

G Figure 1. Proposed Workflow for Biological Evaluation cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 Data Analysis and Lead Optimization synthesis Synthesis of This compound purification Purification and Structural Characterization synthesis->purification transporter_binding Neurotransmitter Transporter Binding Assays (SERT, NET) purification->transporter_binding ion_channel Voltage-Gated Sodium Channel Electrophysiology Assays purification->ion_channel antidepressant_model Forced Swim Test (Antidepressant Model) transporter_binding->antidepressant_model anticonvulsant_model Maximal Electroshock Seizure Test (Anticonvulsant Model) ion_channel->anticonvulsant_model sar_analysis Structure-Activity Relationship Analysis antidepressant_model->sar_analysis neurotoxicity Rotarod Test (Neurotoxicity) anticonvulsant_model->neurotoxicity neurotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1. Proposed Workflow for Biological Evaluation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the potential biological activities of this compound.

In Vivo Assay: Forced Swim Test (FST) for Antidepressant Activity

This behavioral test is widely used to screen for potential antidepressant efficacy.[2][3][4][5]

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound (this compound), a vehicle control, and a positive control (e.g., imipramine) to different groups of mice, typically via intraperitoneal injection, 30-60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record the session, which typically lasts for 6 minutes.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests a potential antidepressant-like effect.

In Vivo Assay: Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

The MES test is a standard model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6][7][8][9][10]

  • Animals: Male mice (e.g., Swiss albino strain), weighing 20-25 g.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound, vehicle, and a positive control (e.g., phenytoin) to different groups of mice.

    • At the time of predicted peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The dose of the compound that protects 50% of the animals (ED50) can be determined.

In Vitro Assay: Neurotransmitter Transporter Binding Assays

These assays determine the affinity of the test compound for monoamine transporters.

  • Target Preparation: Membranes from cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

  • Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Procedure (Competition Binding Assay):

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is a measure of the compound's affinity for the transporter.

Visualization of Potential Mechanisms of Action

Given the likely antidepressant and anticonvulsant activities, the following diagrams illustrate the potential signaling pathways that this compound or its derivatives might modulate.

Monoamine Reuptake Inhibition Pathway (Potential Antidepressant Action)

G Figure 2. Monoamine Reuptake Inhibition presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft transporter SERT / NET Transporter synaptic_cleft->transporter Reuptake receptor Postsynaptic Receptors synaptic_cleft->receptor Binding vesicle Vesicles with Neurotransmitters (Serotonin/Norepinephrine) vesicle->synaptic_cleft Release transporter->presynaptic receptor->postsynaptic Signal Transduction compound This compound (or derivative) compound->transporter Inhibition G Figure 3. Modulation of Voltage-Gated Sodium Channels cluster_0 membrane Neuronal Membrane na_channel Voltage-Gated Sodium Channel action_potential Action Potential Propagation na_channel->action_potential Depolarization compound This compound (or derivative) compound->na_channel Blockade/ Modulation na_ion Na+ ions na_ion->na_channel

References

Conformational Landscape of 5-Substituted 5H-dibenzo[a,d]cycloheptenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The conformational properties of this tricyclic system, particularly when substituted at the 5-position, are crucial for its interaction with biological targets and, consequently, its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of 5-substituted 5H-dibenzo[a,d]cycloheptenes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying conformational dynamics.

Core Conformational Features

The central seven-membered ring of 5H-dibenzo[a,d]cycloheptene is non-planar and exists in a chiral, boat-like conformation. The molecule undergoes a dynamic process of ring inversion, passing through a higher-energy, symmetric transition state. The introduction of a substituent at the 5-position leads to two distinct conformers: one with the substituent in a pseudo-axial orientation and the other in a pseudo-equatorial position.

Studies have shown a general preference for the substituent to occupy the pseudo-axial position.[1] This preference is attributed to the minimization of steric interactions between the substituent and the adjacent aromatic rings.[1] The energy barrier to ring inversion and the equilibrium between the pseudo-axial and pseudo-equatorial conformers are influenced by the nature of the 5-substituent.

Quantitative Conformational Data

The conformational behavior of 5-substituted 5H-dibenzo[a,d]cycloheptenes has been investigated using a combination of dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods. The following tables summarize the key thermodynamic parameters for the ring inversion process of various derivatives.

Compound5-Substituent (R)MethodΔG‡ (kJ/mol)Ref.
5H-dibenzo[a,d]cycloheptene-HDNMR47.7[2]
5-Amino-5H-dibenzo[a,d]cycloheptene-NH₂DNMR53.1[2]
N-(5H-dibenzo[a,d]cyclohepten-5-yl)benzylideneamine-N=CHPhDNMR50.2[2]
5-Hydroxy-5H-dibenzo[a,d]cycloheptene-OHDNMR53.5[2]
5-Chloro-5H-dibenzo[a,d]cycloheptene-ClDNMR51.0[2]
5-Methyl-5H-dibenzo[a,d]cycloheptene-CH₃DNMR49.8[2]

Table 1: Experimentally Determined Gibbs Free Energy of Activation for Ring Inversion[2]

Compound5-Substituent (R)MM3PM3ab initio
5H-dibenzo[a,d]cycloheptene-H46.448.950.2
5-Amino-5H-dibenzo[a,d]cycloheptene-NH₂51.051.453.5
N-(5H-dibenzo[a,d]cyclohepten-5-yl)benzylideneamine-N=CHPh50.249.851.9
5-Hydroxy-5H-dibenzo[a,d]cycloheptene-OH52.352.754.4
5-Chloro-5H-dibenzo[a,d]cycloheptene-Cl50.250.652.3
5-Methyl-5H-dibenzo[a,d]cycloheptene-CH₃48.549.451.0

Table 2: Calculated Inversion Barriers (kJ/mol) using Different Computational Methods[2]

Experimental Protocols

The primary experimental technique for elucidating the conformational dynamics of these molecules is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

Dynamic ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Solutions of the 5-substituted 5H-dibenzo[a,d]cycloheptene derivatives are prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

  • Spectra Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures. The temperature is carefully calibrated using a standard sample (e.g., methanol or ethylene glycol).

  • Coalescence Temperature Determination: The temperature at which two exchanging proton signals merge into a single broad peak (the coalescence temperature, T_c) is determined.

  • Lineshape Analysis: A more rigorous analysis involves simulating the NMR lineshapes at different temperatures using appropriate software (e.g., DNMR3). This allows for the extraction of the rate constant (k) for the conformational exchange at each temperature.

  • Eyring Plot and Activation Parameters: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A plot of ln(k/T) versus 1/T (Eyring plot) allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Computational Modeling Protocol:

  • Structure Generation: Initial 3D structures of the conformers (pseudo-axial and pseudo-equatorial) and the transition state for ring inversion are built using a molecular modeling software.

  • Geometry Optimization: The geometries of the ground state conformers and the transition state are fully optimized using various computational methods such as Molecular Mechanics (e.g., MM3), semi-empirical (e.g., PM3), and ab initio methods.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for conformers) or a first-order saddle point (for the transition state).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative energies of the conformers and the energy barrier for the inversion process.

Visualization of Conformational Pathways

The conformational interconversion of the 5H-dibenzo[a,d]cycloheptene ring system can be visualized as a dynamic equilibrium process.

G cluster_0 Ground State Conformers cluster_1 Transition State Conformer A (R-pseudo-axial) Conformer A (R-pseudo-axial) Transition State Transition State Conformer A (R-pseudo-axial)->Transition State Conformer B (R-pseudo-equatorial) Conformer B (R-pseudo-equatorial) Conformer B (R-pseudo-equatorial)->Transition State

Conformational interconversion pathway.

The logical workflow for determining the conformational parameters involves a synergistic approach combining experimental and computational methods.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample 5-Substituted 5H-dibenzo[a,d]cycloheptene DNMR Dynamic NMR Spectroscopy Sample->DNMR Data Coalescence Temp. Lineshape Analysis DNMR->Data Params_Exp Experimental ΔG‡ Data->Params_Exp Comparison Comparison & Validation Params_Exp->Comparison Model Molecular Model Calc MM3, PM3, ab initio Calculations Model->Calc Structures Optimized Geometries (Conformers, TS) Calc->Structures Params_Comp Calculated Inversion Barrier Structures->Params_Comp Params_Comp->Comparison

Experimental and computational workflow.

Conclusion

The conformational analysis of 5-substituted 5H-dibenzo[a,d]cycloheptenes reveals a dynamic system characterized by a boat-like ring conformation that undergoes inversion. The preference for a pseudo-axial orientation of the 5-substituent is a key feature influencing the overall molecular shape. The quantitative data derived from DNMR spectroscopy and computational studies provide a solid foundation for understanding the structure-activity relationships of this important class of molecules. This knowledge is invaluable for the rational design of novel therapeutic agents with optimized pharmacological profiles.

References

An In-depth Technical Guide on the Stability and Reactivity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the tertiary alcohol, 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. The core of its chemical behavior is dictated by the tertiary alcohol functional group located at the 5-position of the dibenzo[a,d]cycloheptene ring system. This feature facilitates the formation of a highly stabilized tertiary carbocation, a key intermediate that governs its reaction pathways. This document details the synthesis, stability under various conditions, and the primary reactions of this compound, including acid-catalyzed dehydration and nucleophilic substitutions. Experimental protocols and reaction mechanisms are provided to offer a practical understanding for researchers in drug development and organic synthesis.

Introduction

This compound is a tertiary alcohol derivative of the tricyclic dibenzo[a,d]cycloheptene framework. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The stability and reactivity of substituents at the 5-position are critical for the design and synthesis of new therapeutic agents. The tertiary alcohol at this position introduces a unique set of chemical properties, primarily the propensity to form a stable dibenzotropylium-like carbocation under acidic conditions. Understanding the factors that influence the stability of the parent molecule and the reactivity of this key intermediate is paramount for its application in synthetic chemistry and drug development.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the nucleophilic addition of a methyl group to the carbonyl carbon of the corresponding ketone, 5H-dibenzo[a,d]cyclohepten-5-one. This is typically achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from a general procedure for the reaction of Grignard reagents with ketones and is expected to be effective for the synthesis of the title compound.[1]

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a small volume of anhydrous diethyl ether. Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at room temperature. A color change and the formation of a precipitate are typically observed.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.

Table 1: Expected Reagents and Conditions for Grignard Synthesis

Reagent/ParameterExpected Condition
Ketone5H-dibenzo[a,d]cyclohepten-5-one (1 equivalent)
Grignard ReagentMethylmagnesium iodide (1.1 - 1.5 equivalents)
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0 °C to room temperature
Reaction Time1 - 3 hours
Work-upSaturated aqueous NH₄Cl
PurificationRecrystallization or Column Chromatography

Stability of this compound

The stability of this compound is largely influenced by the lability of the tertiary alcohol group, especially under acidic conditions. Under neutral and basic conditions, the molecule is expected to be relatively stable. However, in the presence of acid, it readily undergoes reactions due to the formation of a stable carbocation.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2][3][4][5] While specific data for this compound is not available, a general approach can be outlined.

Table 2: Predicted Stability Profile and Major Degradation Pathways

Stress ConditionExpected StabilityMajor Degradation Products
Acidic (Hydrolysis) Highly Labile: Rapid degradation is expected due to the formation of the stable tertiary carbocation.Dehydration products (alkenes), products of nucleophilic attack by the solvent or counter-ion on the carbocation.
Basic (Hydrolysis) Generally Stable: The tertiary alcohol is not expected to be susceptible to base-catalyzed degradation.Minimal to no degradation expected.
Oxidative Potentially Labile: The benzylic position could be susceptible to oxidation, though tertiary alcohols are generally resistant.Potential for ring-opened products or other oxidative degradation products under harsh conditions.
Thermal Moderately Stable: Dehydration can occur at elevated temperatures, especially in the presence of trace acid.Dehydration products (alkenes).
Photolytic Potentially Labile: The extended π-system of the dibenzocycloheptene ring may absorb UV light, leading to degradation.A complex mixture of photoproducts is possible.
Experimental Protocol: General Approach for Forced Degradation

A general protocol for conducting forced degradation studies is as follows:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).

  • Stress Conditions:

    • Acidic: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Basic: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat.

    • Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

    • Thermal: Heat the solid sample or a solution in a stable solvent at an elevated temperature (e.g., 80-100 °C).

    • Photolytic: Expose a solution of the sample to UV light of a specific wavelength.

  • Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the parent compound and detect degradation products. Mass spectrometry can be coupled to HPLC (LC-MS) to identify the degradation products.

Reactivity of this compound

The reactivity of this compound is dominated by reactions involving the cleavage of the C-O bond of the tertiary alcohol, facilitated by the formation of a stable carbocation intermediate.

Acid-Catalyzed Dehydration

In the presence of an acid catalyst, this compound readily undergoes dehydration to form alkenes. The reaction proceeds via an E1 mechanism. Tertiary alcohols, especially benzylic ones, undergo dehydration much more readily than secondary or primary alcohols due to the stability of the resulting carbocation.[6][7]

Dehydration_Mechanism cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation (Dibenzotropylium-like) Protonated_Alcohol->Carbocation - H₂O (rate-determining) H+ H+ Alkene Alkene Product(s) Carbocation->Alkene - H+ H2O H₂O H3O+ H₃O+

Acid-catalyzed E1 dehydration mechanism.
Nucleophilic Substitution

The stable tertiary carbocation intermediate can also be trapped by nucleophiles, leading to substitution products. This reaction follows an Sₙ1 pathway. The choice of solvent and nucleophile will determine the product distribution between elimination and substitution.

SN1_Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack Alcohol This compound Carbocation Tertiary Carbocation Alcohol->Carbocation - OH⁻ (acid-catalyzed) Substitution_Product Substitution Product Carbocation->Substitution_Product + Nu⁻ H2O H₂O Nu- Nu⁻

Sₙ1 nucleophilic substitution mechanism.

Table 3: Reactivity Summary

Reaction TypeReagents/ConditionsKey IntermediateExpected Products
Acid-Catalyzed Dehydration Strong acid (e.g., H₂SO₄, TsOH), heatTertiary CarbocationExocyclic and/or endocyclic alkenes
Nucleophilic Substitution Nucleophile (e.g., halides, alcohols, thiols), acid catalystTertiary Carbocation5-substituted-5-methyl-5H-dibenzo[a,d]cycloheptenes

Conclusion

The stability and reactivity of this compound are intrinsically linked to the tertiary alcohol at the 5-position. While stable under neutral and basic conditions, it is highly susceptible to acid-catalyzed reactions that proceed through a stabilized tertiary carbocation. This intermediate can then undergo either elimination to form alkenes or be trapped by nucleophiles to yield substitution products. A thorough understanding of these chemical properties is crucial for the handling, storage, and synthetic manipulation of this compound and its derivatives in the context of drug discovery and development. The provided experimental frameworks offer a starting point for further investigation into the quantitative aspects of its stability and reactivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone) using a Grignard reagent.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[1][2] In this protocol, methylmagnesium bromide serves as the Grignard reagent, which attacks the carbonyl group of dibenzosuberone to form a tertiary alcohol.[3][4][5] The resulting product, this compound, is a key building block for the synthesis of various biologically active molecules.

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound.

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalents
5H-dibenzo[a,d]cyclohepten-5-one206.2410.0 g1.0
Methylmagnesium bromide (3.0 M in diethyl ether)-17.8 mL1.1
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH₄Cl solution-50 mL-
Reaction Time-2-3 hours-
Reaction Temperature-0 °C to room temperature-
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield Range
This compound222.2810.78 g80-90%

Experimental Protocol

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6]

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (48.5 mmol) of 5H-dibenzo[a,d]cyclohepten-5-one.

    • Dissolve the ketone in 100 mL of anhydrous diethyl ether.

    • Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Grignard Reagent Addition:

    • Transfer 17.8 mL (53.4 mmol, 1.1 equivalents) of the 3.0 M methylmagnesium bromide solution in diethyl ether to a dropping funnel.

    • Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-45 minutes, maintaining the temperature at 0 °C.[6]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Reaction Quenching and Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This will hydrolyze the magnesium alkoxide salt to the desired alcohol.[7]

    • Stir the mixture vigorously for 15-20 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

    • Combine all the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[6]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Grignard_Reaction_Pathway Chemical Reaction Pathway for the Synthesis of this compound ketone 5H-dibenzo[a,d]cyclohepten-5-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Methylmagnesium bromide (CH3MgBr) grignard->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl, H2O) workup->product

Caption: Chemical reaction pathway for the synthesis of the target molecule.

Experimental_Workflow Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow prep 1. Dissolve Ketone in Anhydrous Ether cool_reactants 2. Cool to 0 °C prep->cool_reactants add_grignard 3. Add Grignard Reagent Dropwise at 0 °C cool_reactants->add_grignard stir_rt 4. Stir at Room Temperature add_grignard->stir_rt quench 5. Quench with sat. NH4Cl stir_rt->quench extract 6. Extract with Ether quench->extract dry 7. Dry Organic Layer extract->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Purify Product evaporate->purify

References

Application Notes and Protocols for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol using Organolithium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of a methyl group to the carbonyl of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) using methyllithium, a common organolithium reagent. This method offers a direct and efficient route to the desired tertiary alcohol.[1] Safety precautions for handling pyrophoric organolithium reagents are emphasized.

Introduction

This compound is a key building block for the synthesis of various biologically active molecules and functional materials. The dibenzo[a,d]cycloheptene core is found in a number of pharmaceuticals. The introduction of a methyl group and a hydroxyl group at the 5-position creates a chiral center and a functional handle for further chemical modifications. The most direct synthetic route to this tertiary alcohol involves the 1,2-addition of a methyl nucleophile to the ketone functionality of 5H-dibenzo[a,d]cyclohepten-5-one.[1] Organolithium reagents, such as methyllithium (MeLi), are highly effective for this transformation due to their high nucleophilicity and commercial availability.[1]

Physicochemical Properties

A summary of key physicochemical properties for the starting material and the final product is provided below.

Property5H-Dibenzo[a,d]cyclohepten-5-oneThis compound
Molecular Formula C₁₅H₁₀OC₁₆H₁₄O
Molecular Weight 206.24 g/mol 222.28 g/mol
CAS Number 2222-33-518259-45-5
Appearance Crystalline solidSolid
Boiling Point (calc.) Not available704 K

Experimental Protocol

This protocol describes a generalized procedure for the synthesis of this compound using methyllithium. Researchers should adapt this protocol based on their specific laboratory conditions and available equipment. All operations involving methyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one

  • Methyllithium (MeLi) solution in diethyl ether or other suitable solvent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one in a minimal amount of anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Methyllithium: Slowly add the methyllithium solution (typically 1.1 to 1.5 equivalents) to the stirred solution of the ketone via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution while maintaining cooling with the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Reaction Data

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on the scale of the reaction, purity of reagents, and reaction conditions.

ParameterValue/Range
Equivalents of MeLi 1.1 - 1.5
Reaction Temperature 0 °C
Reaction Time 1 - 3 hours
Typical Yield 80 - 95% (crude)
Purification Method Recrystallization or Column Chromatography

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous solvent cool Cool to 0 °C start->cool add_meli Slowly add Methyllithium (MeLi) cool->add_meli Under Inert Atmosphere react Stir at 0 °C for 1-2 h add_meli->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry organic layer (MgSO4) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Organolithium reagents such as methyllithium are highly pyrophoric and will ignite spontaneously on contact with air and moisture. [2] All manipulations must be performed under an inert atmosphere.[2]

  • Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • The quenching of the reaction is exothermic and should be performed slowly and with adequate cooling to control the reaction rate.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound via the addition of methyllithium to 5H-dibenzo[a,d]cyclohepten-5-one is an effective and direct method. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the safe and successful execution of this reaction. The resulting tertiary alcohol is a versatile intermediate for further synthetic transformations in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a crucial intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and purification techniques for structurally related dibenzocycloheptene derivatives.

Introduction

This compound is a tertiary alcohol derivative of the dibenzocycloheptene scaffold. Its synthesis, typically through the addition of a methyl organometallic reagent to 5H-dibenzo[a,d]cyclohepten-5-one, often results in a crude product containing unreacted starting materials, by-products, and residual reagents. Effective purification is paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. This document outlines three common and effective purification strategies: recrystallization, flash column chromatography, and slurry washing.

Physicochemical Data Summary

A summary of the available physicochemical data for this compound is presented below. This information is critical for selecting the appropriate purification method and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC₁₆H₁₄ON/A
Molecular Weight222.28 g/mol [1]
AppearanceExpected to be a crystalline solidInferred from related compounds
Melting PointNot explicitly reported; closely related compounds are crystalline solidsN/A
SolubilitySoluble in various organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. Limited solubility in non-polar aliphatic hydrocarbons and water.Inferred from general chemical principles

Purification Strategies Overview

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the reaction. The following diagram illustrates the decision-making process for selecting a suitable purification technique.

Purification_Strategy Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Slurry_Wash Slurry Wash Crude_Product->Slurry_Wash For removal of minor, highly soluble impurities High_Purity_Required High purity required? Is_Solid->High_Purity_Required Yes Liquid_Workup Aqueous Workup / Extraction Is_Solid->Liquid_Workup No Polar_Impurities Are impurities significantly more or less polar? High_Purity_Required->Polar_Impurities Yes Recrystallization Recrystallization High_Purity_Required->Recrystallization No Polar_Impurities->Recrystallization No Column_Chromatography Flash Column Chromatography Polar_Impurities->Column_Chromatography Yes

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

The following are detailed protocols for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be identified.

Objective: To purify the crude solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, toluene, or a mixture such as cyclohexane/petroleum ether)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate. If a condenser is used, bring the solvent to a gentle reflux.

  • Addition of Solvent: Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterBefore PurificationAfter Recrystallization
AppearanceOff-white to yellowish solidWhite crystalline solid
Purity (by HPLC/GC)~85-95%>99%
Yield100% (by definition)70-90%
Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.

Objective: To purify the crude product by passing it through a column of silica gel using an appropriate solvent system.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

Chromatography_Workflow Start Start TLC 1. Develop TLC to determine eluent system Start->TLC Pack_Column 2. Pack column with silica gel slurry TLC->Pack_Column Load_Sample 3. Load crude sample onto the column Pack_Column->Load_Sample Elute 4. Elute with the chosen solvent system Load_Sample->Elute Collect_Fractions 5. Collect fractions Elute->Collect_Fractions Monitor_Fractions 6. Monitor fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions 7. Combine pure fractions Monitor_Fractions->Combine_Fractions Evaporate_Solvent 8. Evaporate solvent Combine_Fractions->Evaporate_Solvent End Purified Product Evaporate_Solvent->End

Caption: Workflow for flash column chromatography.

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation:

ParameterBefore PurificationAfter Chromatography
AppearanceOily residue or impure solidColorless oil or white solid
Purity (by HPLC/GC)Variable>98%
Yield100% (by definition)60-85%
TLC Rf (9:1 PE:EtOAc)Multiple spotsSingle spot
Protocol 3: Slurry Washing

Slurry washing is a simple and effective method for removing small amounts of highly soluble impurities from a solid product.

Objective: To purify a solid by suspending it in a solvent that dissolves the impurities but not the desired compound.

Materials:

  • Crude this compound (solid)

  • Washing solvent (e.g., toluene, diethyl ether, or a cold non-polar solvent)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Suspension: Place the crude solid in a beaker or flask with a stir bar.

  • Solvent Addition: Add a sufficient amount of the washing solvent to create a stirrable slurry. A patent for a related compound suggests using 4 volumes of toluene.[2]

  • Stirring: Stir the slurry at room temperature or with gentle heating for a defined period (e.g., 30 minutes to 1 hour).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold washing solvent.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Data Presentation:

ParameterBefore PurificationAfter Slurry Wash
AppearanceSlightly discolored solidWhite or off-white solid
Purity (by HPLC/GC)90-98%>99%
Yield100% (by definition)>90%

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. The choice of method will depend on the specific impurities present and the desired level of purity. For high purity, a combination of an initial aqueous workup followed by either recrystallization or flash column chromatography is recommended. For removing minor impurities from a solid product, slurry washing is a convenient and efficient alternative. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Applications of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol is a tertiary alcohol derivative of the dibenzo[a,d]cycloheptene scaffold, a well-established "privileged scaffold" in medicinal chemistry. This tricyclic system forms the core of numerous drugs targeting the central nervous system (CNS), exhibiting a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. The strategic placement of a methyl and a hydroxyl group at the 5-position of the cycloheptene ring offers a versatile platform for the synthesis of novel derivatives with potentially enhanced or modulated biological activities. This document provides an overview of the applications of this compound in medicinal chemistry, including its role as a key intermediate in the synthesis of pharmacologically active molecules. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented.

Introduction

The dibenzo[a,d]cycloheptene ring system is a rigid, three-dimensional structure that provides a robust framework for the design of molecules with specific biological targets. The C5 position of this scaffold is a critical site for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable starting material for introducing further diversity at this position. The presence of the hydroxyl group allows for its replacement by various nucleophiles, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of novel CNS-active agents. The core scaffold is associated with activities such as:

  • Antidepressant Activity: Many tricyclic antidepressants (TCAs) are based on the dibenzo[a,d]cycloheptene framework. Modifications at the C5 position can influence the interaction with monoamine transporters, which are key targets in the treatment of depression.

  • Anticonvulsant Activity: Derivatives of dibenzo[a,d]cycloheptene have shown promise as anticonvulsant agents.[1][2] The introduction of different substituents at the C5 position can modulate their efficacy and safety profiles.

  • Anxiolytic and Antipsychotic Potential: The versatile nature of the scaffold allows for the design of compounds that can interact with various receptors in the brain, including those involved in anxiety and psychosis.

Quantitative Biological Data

While specific quantitative biological data for this compound is not extensively available in the public domain, the following table presents representative data for structurally related compounds to illustrate the potential activities associated with the dibenzo[a,d]cycloheptene scaffold.

Compound/DerivativeTarget/AssayActivity (IC50/Ki/ED50)Reference
MK-801 ((+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)NMDA Receptor AntagonistED50 (anticonvulsant, rat) = 0.1 mg/kg[3]
ProtriptylineNorepinephrine TransporterKi = 1.5 nMNot directly cited
AmitriptylineSerotonin/Norepinephrine TransporterKi (SERT) = 4.3 nM, Ki (NET) = 19.6 nMNot directly cited

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the Grignard reaction, starting from 5H-dibenzo[a,d]cyclohepten-5-one.

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In a dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

    • Add a few drops of the methyl iodide solution to the magnesium suspension. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of 5H-dibenzo[a,d]cyclohepten-5-one to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_Reagent Methylmagnesium Iodide Mg_turnings->Grignard_Reagent Anhydrous Ether MeI Methyl Iodide MeI->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Ketone 5H-dibenzo[a,d]cyclohepten-5-one Ketone->Intermediate Product This compound Intermediate->Product Aqueous Work-up Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Synthetic pathway for this compound.

Potential Signaling Pathway Involvement

Given the antidepressant potential of the dibenzo[a,d]cycloheptene scaffold, a likely mechanism of action involves the modulation of neurotransmitter signaling. The diagram below illustrates a simplified representation of a monoaminergic synapse, a common target for antidepressant drugs.

G Monoaminergic Synapse Presynaptic_Neuron Presynaptic Neuron Vesicle Vesicle with Neurotransmitters Postsynaptic_Neuron Postsynaptic Neuron Transporter Monoamine Transporter (e.g., SERT, NET) Vesicle->Transporter Release Receptor Postsynaptic Receptor Transporter->Receptor Synaptic Cleft Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Drug Dibenzo[a,d]cycloheptene Derivative Drug->Transporter Inhibition

Caption: Potential action on a monoaminergic synapse.

Conclusion

This compound is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of central nervous system disorders. The protocols and information provided herein are intended to serve as a guide for researchers in the design and execution of experiments aimed at exploring the full potential of this versatile chemical entity. Further investigation into the specific biological activities of this compound and its derivatives is warranted to uncover new therapeutic leads.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group on 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of the tertiary hydroxyl group on 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. The derivatization of this functional group is a key strategy for modulating the physicochemical properties, biological activity, and analytical characteristics of this important scaffold. The protocols herein describe three common derivatization techniques: etherification, esterification, and silylation. These methods are essential for generating analogs for structure-activity relationship (SAR) studies, improving metabolic stability, and enabling analytical detection by techniques such as gas chromatography-mass spectrometry (GC-MS).

Introduction

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a key intermediate in the synthesis of various derivatives. The tertiary hydroxyl group at the 5-position is a prime site for chemical modification.[1] Derivatization of this hydroxyl group can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Furthermore, for analytical purposes, derivatization is often necessary to improve the volatility and thermal stability of the molecule for techniques like GC-MS. This document provides standardized, adaptable protocols for the synthesis of ether, ester, and silyl derivatives of this compound.

Derivatization Strategies

The primary strategies for derivatizing the hydroxyl group of this compound involve nucleophilic substitution reactions. Given the tertiary nature of the alcohol, these reactions often proceed through a stabilized tertiary carbocation intermediate, particularly under acidic conditions.[1]

Etherification (Williamson Ether Synthesis, adapted)

Etherification of the tertiary hydroxyl group can be achieved under basic conditions to form the corresponding alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

Esterification

Esterification can be accomplished by reacting the alcohol with an acid chloride or anhydride in the presence of a base, or with a carboxylic acid using a coupling agent. Ester derivatives are often explored for their potential as prodrugs, which can be hydrolyzed in vivo to release the active parent alcohol.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique to increase the volatility and thermal stability of polar compounds for GC-MS analysis. The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which is less polar and more amenable to gas chromatography.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Methoxy-5-methyl-5H-dibenzo[a,d]cycloheptene (Ether Derivative)

Objective: To synthesize the methyl ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data:

ParameterValue
Reactant This compound
Reagents NaH, CH₃I, THF
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purification Column Chromatography
Protocol 2: Synthesis of 5-Acetoxy-5-methyl-5H-dibenzo[a,d]cycloheptene (Ester Derivative)

Objective: To synthesize the acetate ester derivative of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (2.0 eq) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Illustrative Data:

ParameterValue
Reactant This compound
Reagents Acetyl chloride, Pyridine, DCM
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Typical Yield 80-90%
Purification Recrystallization/Column Chromatography
Protocol 3: Silylation of this compound for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) derivative for GC-MS analysis.

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (optional, as catalyst)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • GC vial with insert

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of MSTFA (or BSTFA).

  • If derivatization is slow, add 1-2 µL of pyridine as a catalyst.

  • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes. Tertiary alcohols may require longer reaction times and higher temperatures for complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Illustrative GC-MS Parameters:

ParameterSetting
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50-550 m/z

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization of Hydroxyl Group cluster_analysis Analysis and Characterization cluster_application Applications Start 5H-Dibenzo[a,d]cyclohepten-5-one Grignard Grignard Reaction (e.g., CH3MgBr) Start->Grignard Alcohol This compound Grignard->Alcohol Etherification Etherification Alcohol->Etherification Esterification Esterification Alcohol->Esterification Silylation Silylation Alcohol->Silylation Purification Purification (Chromatography/Recrystallization) Etherification->Purification Esterification->Purification GC_MS GC-MS Analysis Silylation->GC_MS Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purification->Characterization SAR_Studies SAR Studies Characterization->SAR_Studies Prodrug_Design Prodrug Design Characterization->Prodrug_Design Analytical_Quant Analytical Quantification GC_MS->Analytical_Quant

Caption: General workflow for the synthesis, derivatization, and analysis of this compound.

Reaction_Pathways cluster_ether Etherification cluster_ester Esterification cluster_silyl Silylation Start This compound Base Base (e.g., NaH) Start->Base Base2 Base (e.g., Pyridine) Start->Base2 SilylatingAgent Silylating Agent (e.g., MSTFA) Start->SilylatingAgent AlkylHalide Alkyl Halide (R-X) Base->AlkylHalide Ether Ether Derivative AlkylHalide->Ether AcidChloride Acid Chloride/Anhydride (RCOCl) Ester Ester Derivative AcidChloride->Ester Base2->AcidChloride SilylEther Silyl Ether Derivative SilylatingAgent->SilylEther

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C5 Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions at the C5 position of various heterocyclic compounds. The following sections offer structured data, experimental methodologies, and visual guides to facilitate the successful implementation of these synthetic strategies in a laboratory setting.

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, particularly in the functionalization of electron-deficient heterocyclic systems. The C5 position of many five- and six-membered heterocycles, such as pyrimidines, imidazoles, and tetrazoles, is a common target for modification due to its influence on the biological activity and physicochemical properties of the resulting molecules. These reactions are pivotal in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. This document outlines key experimental setups for achieving C5 substitution.

C5-Amination of Imidazo[2,1-b][1][2][3]thiadiazoles

A notable application of C5 functionalization is the palladium-catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][3]thiadiazoles. This method provides a route to a variety of C5-amino substituted derivatives with potential pharmacological applications.

Experimental Workflow

The overall workflow for the synthesis and subsequent amination of the C5-bromo-imidazo[2,1-b][1][2][3]thiadiazole scaffold is depicted below.

experimental_workflow thiosemicarbazide Thiosemicarbazide amino_thiadiazole 2-Amino-[1,3,4]thiadiazole thiosemicarbazide->amino_thiadiazole Cyclization carboxylic_acid Carboxylic Acid carboxylic_acid->amino_thiadiazole imidazothiadiazole Imidazo[2,1-b][1,3,4]thiadiazole amino_thiadiazole->imidazothiadiazole Treatment haloketone 2-Haloketone haloketone->imidazothiadiazole bromo_intermediate C5-Bromo Intermediate imidazothiadiazole->bromo_intermediate Bromination nbs N-Bromosuccinimide nbs->bromo_intermediate final_product C5-Amino Product bromo_intermediate->final_product Pd-catalyzed Amination aniline Substituted Aniline aniline->final_product

Figure 1. Synthesis of C5-amino-imidazo[2,1-b][1][2][3]thiadiazoles.
Quantitative Data Summary

The palladium-catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][3]thiadiazole with various substituted anilines demonstrates variable yields depending on the nature of the substituent on the aniline.

EntryAniline SubstituentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-MethylPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101275
24-MethoxyPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101282
34-ChloroPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101268
43-NitroPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101255
52-MethylPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101245

This data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.

Experimental Protocol: C5-Amination

Materials:

  • C5-bromo-2-methyl-6-phenyl-imidazo[2,1-b][1][2][3]thiadiazole (1.0 equiv)

  • Substituted aniline (1.5 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • Xantphos (10 mol%)

  • Caesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add C5-bromo-2-methyl-6-phenyl-imidazo[2,1-b][1][2][3]thiadiazole, the substituted aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C5-amino-imidazo[2,1-b][1][2][3]thiadiazole derivative.

C5-Substitution of Pyrimidine Nucleosides

Modification at the C5 position of pyrimidine nucleosides is a critical strategy in the development of antiviral and anticancer agents.[4][5] Halogenation is a common first step, followed by subsequent nucleophilic substitution or cross-coupling reactions.

Reaction Pathway: C5-Halogenation and Subsequent Substitution

The general strategy for C5 functionalization of pyrimidine nucleosides often involves an initial electrophilic halogenation, which then activates the C5 position for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions.

pyrimidine_substitution cluster_0 Activation Step cluster_1 Functionalization Step pyrimidine_nucleoside Pyrimidine Nucleoside (e.g., Uridine, Cytidine) c5_halo_nucleoside C5-Halogenated Nucleoside pyrimidine_nucleoside->c5_halo_nucleoside halogenating_agent Halogenating Agent (e.g., NCS, NBS) halogenating_agent->c5_halo_nucleoside Electrophilic Halogenation c5_substituted_nucleoside C5-Substituted Nucleoside c5_halo_nucleoside->c5_substituted_nucleoside Nucleophilic Substitution c5_coupled_product C5-Coupled Product c5_halo_nucleoside->c5_coupled_product Cross-Coupling (e.g., Suzuki, Sonogashira) nucleophile Nucleophile (e.g., R-SH, R-NH2) nucleophile->c5_substituted_nucleoside organometallic_reagent Organometallic Reagent (e.g., R-B(OH)2) organometallic_reagent->c5_coupled_product

Figure 2. General scheme for C5-functionalization of pyrimidine nucleosides.
Quantitative Data for C5-Chlorination of Cytidine

The chlorination of cytidine at the C5 position can be achieved using N-chlorosuccinimide (NCS) under various conditions, with yields being dependent on the solvent and temperature.

EntryReagentSolventTemp (°C)Time (h)Yield (%)Reference
1NCSAcetic Acid105261Kikugawa et al.
2NCSDMF252475Representative
3Cl₂Acetic Acid25141Fukuhara & Visser
Experimental Protocol: C5-Chlorination of Cytidine

Materials:

  • Cytidine (1.0 equiv)

  • N-chlorosuccinimide (NCS) (1.2 equiv)

  • Glacial acetic acid

Procedure:

  • Dissolve cytidine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add N-chlorosuccinimide to the solution.

  • Heat the reaction mixture to 105 °C and maintain for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, carefully add the reaction mixture to ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-chlorocytidine.[4]

Synthesis of 5-Substituted 1H-Tetrazoles

The tetrazole moiety is a key pharmacophore, often used as a bioisosteric replacement for carboxylic acids in drug design.[6][7] The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of nitriles and azides.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

Materials:

  • Organic nitrile (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Zinc chloride (1.0 equiv)

  • Water or Toluene

Procedure:

  • In a round-bottom flask, combine the organic nitrile, sodium azide, and zinc chloride.

  • Add the chosen solvent (water or toluene).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to pH ~2. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-substituted 1H-tetrazole.

Quantitative Data for Synthesis of 5-Substituted 1H-Tetrazoles

The choice of solvent can impact the reaction time and yield.

EntryNitrileSolventTime (h)Yield (%)
1BenzonitrileToluene2492
2BenzonitrileWater1285
33-(Trifluoromethyl)benzonitrileToluene2495
43-(Trifluoromethyl)benzonitrileWater1298

This data is representative and compiled for illustrative purposes.[6]

References

protocol for the formation of dibenzotropylium ions from 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dibenzotropylium ions from 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. The formation of the stable tertiary carbocation is achieved through an acid-catalyzed dehydration reaction. This protocol includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the reaction workflow. This application note is intended to guide researchers in the efficient and reliable synthesis of this important chemical entity, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction

Dibenzotropylium ions are stable carbocation species that have garnered significant interest in various fields of chemistry due to their unique electronic and structural properties. Their inherent stability, arising from the delocalization of the positive charge across the tricyclic system, makes them useful intermediates in organic synthesis. Specifically, the 5-methyldibenzotropylium cation, derived from this compound, is a key precursor for the synthesis of various derivatives with potential applications in drug development and as structural motifs in advanced materials. The formation of this carbocation is typically achieved through the protonation of the hydroxyl group of the parent alcohol, followed by the elimination of a water molecule.

Experimental Protocol

This protocol details the acid-catalyzed dehydration of this compound to form the corresponding 5-methyldibenzotropylium tetrafluoroborate salt.

Materials:

  • This compound

  • Tetrafluoroboric acid (HBF₄), 48-50 wt. % solution in water

  • Acetic anhydride ((CH₃CO)₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of acetic anhydride (approximately 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to ensure the temperature equilibrates to 0-5 °C.

  • Acid Addition: While stirring vigorously, add tetrafluoroboric acid (1.1 eq.) dropwise to the solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A color change to deep red or purple is typically observed, indicating the formation of the dibenzotropylium cation.

  • Reaction: After the complete addition of the acid, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Precipitation: After the reaction is complete, add anhydrous diethyl ether (approximately 20-30 mL) to the reaction mixture with continuous stirring. The dibenzotropylium tetrafluoroborate salt will precipitate out of the solution as a colored solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold, anhydrous diethyl ether (10 mL each) to remove any unreacted starting material and acetic acid/anhydride.

  • Drying: Dry the isolated solid under high vacuum for at least 4 hours to remove any residual solvent.

  • Storage: Store the final product, 5-methyldibenzotropylium tetrafluoroborate, in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.

Characterization:

The structure and purity of the synthesized 5-methyldibenzotropylium tetrafluoroborate can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum is expected to show characteristic downfield shifts for the aromatic and methyl protons due to the positive charge on the tropylium ring.

Data Presentation

ParameterExpected Value/Observation
Starting Material This compound
Reagent Tetrafluoroboric acid (HBF₄)
Solvent Acetic anhydride
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours
Product 5-Methyldibenzotropylium tetrafluoroborate
Appearance Colored crystalline solid
Expected Yield 85-95%
¹H NMR (indicative) Aromatic protons: δ 7.5-8.5 ppm; Methyl protons: δ ~3.0 ppm

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Starting Material in Acetic Anhydride cool Cool to 0-5 °C start->cool 15 min add_acid Add HBF₄ Dropwise cool->add_acid Maintain T < 10 °C react Stir for 1-2 hours add_acid->react Formation of Cation precipitate Precipitate with Anhydrous Diethyl Ether react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Anhydrous Diethyl Ether filtrate->wash dry Dry under High Vacuum wash->dry product 5-Methyldibenzotropylium Tetrafluoroborate dry->product

Figure 1. Experimental workflow for the synthesis of 5-methyldibenzotropylium tetrafluoroborate.

Signaling Pathway/Logical Relationship

The formation of the dibenzotropylium ion from the corresponding alcohol proceeds through a well-established acid-catalyzed dehydration mechanism, which can be visualized as a logical sequence of chemical steps.

reaction_mechanism start_material This compound protonation Protonation of Hydroxyl Group (with H⁺ from HBF₄) start_material->protonation oxonium_ion Formation of Oxonium Ion Intermediate protonation->oxonium_ion elimination Elimination of Water (Loss of H₂O) oxonium_ion->elimination carbocation Formation of Stable Tertiary Carbocation (Dibenzotropylium Ion) elimination->carbocation salt_formation Association with Counterion (BF₄⁻) carbocation->salt_formation product 5-Methyldibenzotropylium Tetrafluoroborate Salt salt_formation->product

Figure 2. Logical steps in the formation of the dibenzotropylium ion.

Application Notes and Protocols: 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol in the Synthesis of Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of derivatives of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol as anticonvulsant agents. The information compiled from various scientific sources is intended to guide researchers in the development of novel antiepileptic drugs.

Introduction

Derivatives of the 5H-dibenzo[a,d]cycloheptene scaffold have shown promise as anticonvulsant agents. A notable example is Cyheptamide, a structural analog of established antiepileptic drugs like Carbamazepine and Phenytoin. The core structure, particularly the tricyclic ring system, is a key pharmacophore contributing to the anticonvulsant activity. This document outlines the synthetic pathways, experimental protocols, and available efficacy data for anticonvulsant agents derived from this compound.

Synthetic Pathways

The synthesis of anticonvulsant agents from this compound typically involves the functionalization of the hydroxyl group at the 5-position. A key intermediate in the synthesis of compounds like Cyheptamide (5-methyl-5H-dibenzo[a,d]cycloheptene-5-carboxamide) is the corresponding nitrile.

A plausible synthetic route involves a two-step process:

  • Cyanation: Conversion of the tertiary alcohol, this compound, to the corresponding 5-cyano-5-methyl-5H-dibenzo[a,d]cycloheptene.

  • Hydrolysis: Subsequent hydrolysis of the nitrile to the primary amide, yielding the target anticonvulsant agent.

SynthesisWorkflow Start 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-one Alcohol This compound Start->Alcohol Reduction Nitrile 5-Cyano-5-methyl-5H- dibenzo[a,d]cycloheptene Alcohol->Nitrile Cyanation Amide 5-Methyl-5H-dibenzo[a,d]cycloheptene-5-carboxamide (Cyheptamide) Nitrile->Amide Hydrolysis

Caption: Synthetic workflow from the ketone precursor to the final amide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reduction of the corresponding ketone, 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-one.

Materials:

  • 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-one in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Anticonvulsant Activity Screening - Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animals:

  • Male Swiss mice (20-25 g)

Apparatus:

  • An electroshock apparatus with corneal electrodes.

Procedure:

  • Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.

  • At the time of peak effect (determined from pharmacokinetic studies, typically 30-60 minutes for i.p. administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected animals in each group.

  • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Protocol 3: Anticonvulsant Activity Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.

Animals:

  • Male Swiss mice (18-22 g)

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Administer the test compound, vehicle control, and a positive control (e.g., Ethosuximide) to different groups of mice.

  • After a predetermined pretreatment time, administer a convulsive dose of PTZ subcutaneously.

  • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Record the number of animals in each group that are protected from clonic seizures.

  • Calculate the percentage of protected animals.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from clonic seizures.

Data Presentation

The following table summarizes the anticonvulsant activity of various compounds, including established antiepileptic drugs for comparison. Data for specific derivatives of this compound are limited in the public domain and require further investigation.

CompoundAnimal ModelRoute of Admin.ED₅₀ (mg/kg)Reference
PhenytoinMouse (MES)i.p.9.5Fictional Data for Illustration
CarbamazepineMouse (MES)i.p.8.8Fictional Data for Illustration
EthosuximideMouse (scPTZ)i.p.130Fictional Data for Illustration
Cyheptamide Mouse (MES)i.p.Data not available-
Cyheptamide Mouse (scPTZ)i.p.Data not available-

Mechanism of Action

The precise mechanism of action for anticonvulsants derived from this compound has not been fully elucidated. However, based on their structural similarity to drugs like Carbamazepine and Phenytoin, it is hypothesized that they act by modulating voltage-gated ion channels.

MechanismOfAction Anticonvulsant Dibenzocycloheptene Derivative Na_Channel Na_Channel Anticonvulsant->Na_Channel Blocks Ca_Channel Ca_Channel Anticonvulsant->Ca_Channel Blocks Glutamate_Release Reduced Glutamate Release Neuronal_Excitability Decreased Neuronal Excitability Glutamate_Release->Neuronal_Excitability Results in Vesicle Vesicle Ca_Channel->Vesicle Triggers Fusion Vesicle->Glutamate_Release Leads to

Caption: Postulated mechanism of action for dibenzocycloheptene-based anticonvulsants.

The proposed mechanism involves the blockade of voltage-gated sodium and/or calcium channels on presynaptic neurons. This action would stabilize neuronal membranes, reduce the influx of ions that trigger neurotransmitter release, and consequently decrease the release of excitatory neurotransmitters like glutamate into the synaptic cleft. The overall effect is a reduction in neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Conclusion

This compound serves as a valuable starting material for the synthesis of potential anticonvulsant agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the anticonvulsant potency and pharmacokinetic profile of this class of compounds. The development of more detailed synthetic procedures and the acquisition of robust in vivo efficacy data will be crucial for advancing these promising molecules toward clinical application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a tertiary alcohol typically prepared via the Grignard reaction between 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) and a methyl Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis? A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive and will be quenched by any source of protons, especially water.[1] This includes moisture in the glassware, solvents, starting ketone, and even atmospheric humidity.

Q2: Which methylating Grignard reagent should I use? A2: Methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) are both suitable. They are commercially available in various ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Q3: How can I be sure my Grignard reagent is active? A3: If using a commercial solution, ensure it has been stored properly under an inert atmosphere. For freshly prepared reagents, successful initiation is often indicated by the disappearance of iodine color (if used for activation), gentle refluxing of the solvent, and the appearance of a cloudy or turbid solution.[1][2] It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.

Q4: What is the expected yield for this reaction? A4: Yields can vary significantly based on the purity of reagents and reaction conditions. While high yields are possible, common side reactions can lower the practical yield. A successful reaction might yield anywhere from 60% to 90% of the desired product.

Troubleshooting Guide

Issue 1: Low or No Product Yield, with Significant Recovery of Starting Material.

  • Question: My reaction resulted in a low yield, and TLC/NMR analysis shows a large amount of unreacted 5H-dibenzo[a,d]cyclohepten-5-one. What went wrong?

  • Answer: This is the most common issue and can be attributed to several factors:

    • Inactive Grignard Reagent: The Grignard reagent may have been degraded by exposure to moisture or air. Always use fresh or properly titrated reagent.[1]

    • Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent was used. It is common to use 1.2 to 1.5 molar equivalents to compensate for any accidental quenching and to drive the reaction to completion.

    • Enolization Side Reaction: The methyl Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position, forming a magnesium enolate.[3] This consumes the reagent without forming the desired alcohol. Upon acidic workup, the enolate is protonated, regenerating the starting ketone. To minimize this, add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C).

Issue 2: An Unexpected Byproduct is Observed.

  • Question: My final product shows a significant impurity that is not the starting material. How can I identify and prevent it?

  • Answer: The most likely byproduct, other than unreacted starting material, is the dehydrated alkene, 5-methylidene-5H-dibenzo[a,d]cycloheptene.

    • Cause: This occurs if the tertiary alcohol product is exposed to harsh acidic conditions or high temperatures during the workup or purification.[4] Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration.

    • Solution: Use a milder quenching agent. Instead of strong acids like HCl or H₂SO₄, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a gentle proton source to form the alcohol while buffering the solution and preventing strongly acidic conditions. Avoid excessive heat during solvent evaporation after the workup.

Issue 3: The Reaction Fails to Initiate (When Preparing the Grignard Reagent In Situ).

  • Question: I am trying to prepare the methyl Grignard reagent myself, but the reaction with magnesium turnings won't start. What should I do?

  • Answer: The formation of a Grignard reagent can be difficult to initiate due to a passivating oxide layer on the magnesium surface.[2]

    • Activation: Ensure the magnesium turnings are fresh and shiny. Activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (with caution) to expose a fresh surface.[1][2]

    • Anhydrous Conditions: Re-confirm that all glassware was rigorously dried (flame-dried under vacuum is best) and that the solvent is anhydrous.[6]

    • Initiation: Add a small amount of the methyl halide to the magnesium in a concentrated solution, and use gentle heating or sonication to help start the reaction. Once initiated, the reaction is exothermic and should be controlled by cooling and the rate of addition.[2]

Quantitative Data Summary

The following table outlines typical parameters for a Grignard reaction to synthesize this compound. Exact values may vary based on specific laboratory procedures.

ParameterValueNotes
Molar Ratio (Ketone:Grignard)1 : 1.2–1.5An excess of Grignard reagent is used to ensure complete conversion.[7]
SolventAnhydrous Diethyl Ether or THFTHF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[6]
Reaction Temperature0 °C to Room TemperatureAddition is typically performed at 0 °C to control the exothermic nature and minimize side reactions. The reaction is then allowed to warm to room temperature.
Reaction Time1–3 hoursMonitored by TLC until the starting ketone is consumed.
Workup/Quenching AgentSaturated Aqueous NH₄ClPreferred over strong acids to prevent dehydration of the tertiary alcohol product.[5]
Purification MethodColumn Chromatography or RecrystallizationEffective for separating the product from unreacted ketone and other nonpolar byproducts.

Experimental Protocols

Synthesis of this compound

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reactant Preparation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Add the quenching solution until no more gas evolves and a white precipitate forms.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more diethyl ether to dissolve all the organic material. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualizations

Reaction_Pathway Main Reaction and Key Side Reactions ketone 5H-Dibenzo[a,d]cyclohepten-5-one grignard CH3MgBr (Nucleophilic Addition) ketone->grignard enolization CH3MgBr (Base) ketone->enolization Side Reaction 1 alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide workup Mild Acidic Workup (e.g., NH4Cl) alkoxide->workup product This compound (Desired Product) workup->product dehydration Harsh Acidic Workup (e.g., HCl, Heat) product->dehydration Side Reaction 2 enolate Magnesium Enolate + Methane (CH4) enolization->enolate regenerated_ketone Regenerated Ketone (After Workup) enolate->regenerated_ketone alkene 5-Methylidene-5H-dibenzo[a,d]cycloheptene (Dehydration Byproduct) dehydration->alkene

Caption: Reaction pathway showing the desired synthesis and two major side reactions.

Troubleshooting_Workflow Troubleshooting Workflow start Experiment Start result Analyze Crude Product (TLC, NMR) start->result good_yield High Yield of Pure Product result->good_yield Success low_yield Low Yield / High SM result->low_yield Problem 1 byproduct Unexpected Byproduct result->byproduct Problem 2 cause_water Check for Moisture: - Dry Glassware? - Anhydrous Solvent? low_yield->cause_water cause_reagent Check Grignard Reagent: - Titrated? - Sufficient Equivalents? low_yield->cause_reagent cause_enolization Minimize Enolization: - Low Temp Addition? low_yield->cause_enolization cause_workup Check Workup: - Harsh Acid Used? - Overheating? byproduct->cause_workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the nucleophilic addition of a methyl group to the carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone). This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (CH₃Li).

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are:

  • 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone): The ketone substrate.

  • Methylmagnesium bromide (or other methyl organometallic reagents): The source of the nucleophilic methyl group.

  • Anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran): To stabilize the Grignard reagent and serve as the reaction medium.

Q3: What are the most critical factors affecting the yield of the reaction?

A3: The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous (dry) conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Any moisture will quench the reagent and reduce the yield.

  • Purity of reagents: The purity of the dibenzosuberone and the quality of the Grignard reagent are crucial.

  • Reaction temperature: Proper temperature control is necessary to manage the exothermic reaction and prevent side reactions.

  • Molar ratio of reactants: The stoichiometry of the Grignard reagent to the ketone can influence the reaction efficiency.

Q4: What are the potential side reactions in this synthesis?

A4: Potential side reactions include:

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate that does not react further to form the desired alcohol.

  • Reduction of the ketone: If there are β-hydrides in the Grignard reagent (not the case for methylmagnesium bromide), it can reduce the ketone to a secondary alcohol.

  • Wurtz-type coupling: Reaction of the Grignard reagent with any unreacted methyl halide.

  • Formation of biphenyl impurities: This can occur during the preparation of the Grignard reagent.[1]

Q5: How can the product be purified?

A5: Purification of this compound typically involves:

  • Aqueous workup: Quenching the reaction with an aqueous acidic solution (e.g., ammonium chloride or dilute HCl) to protonate the alkoxide and dissolve magnesium salts.

  • Extraction: Using an organic solvent to extract the product from the aqueous layer.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from unreacted starting material and byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent was quenched by moisture or acidic protons.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Ensure the starting ketone is free of water.
Poor Quality Magnesium: The magnesium turnings may have an oxide layer preventing reaction.Activate the magnesium before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to initiate or too high, leading to side reactions.Initiate the reaction at room temperature and then cool with an ice bath to control the exotherm. For less reactive substrates, gentle heating might be required.
Formation of a White Precipitate Before Adding Ketone Reaction with Atmospheric Moisture or CO₂: The Grignard reagent is reacting with air entering the system.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Unreacted Starting Material (Ketone) Remains Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with all of the ketone.Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents).
Inefficient Mixing: The reactants are not being mixed effectively, leading to localized reactions.Ensure vigorous stirring throughout the addition of the ketone and the subsequent reaction time.
Presence of a Major Byproduct with a Similar Polarity to the Product Enolization of the Ketone: The Grignard reagent is acting as a base instead of a nucleophile.Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Reduction of the Ketone: (Less likely with methyl Grignard) The ketone is being reduced to the corresponding secondary alcohol.This is more of a concern with Grignard reagents bearing β-hydrogens. Ensure the purity of the methyl Grignard reagent.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Parameter Condition A (Standard) Condition B (Optimized for Purity) Condition C (Alternative Reagent)
Methylating Reagent Methylmagnesium bromideMethylmagnesium bromideMethyllithium
Equivalents of Reagent 1.2 eq.1.1 eq.1.1 eq.
Solvent Anhydrous Diethyl EtherAnhydrous THFAnhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature-20 °C to 0 °C-78 °C to 0 °C
Reaction Time 2-4 hours4-6 hours2-3 hours
Workup Saturated aq. NH₄ClSaturated aq. NH₄ClSaturated aq. NH₄Cl
Purification Method Column ChromatographyColumn Chromatography followed by RecrystallizationColumn Chromatography
Representative Yield 75-85%70-80% (higher purity)80-90%

Experimental Protocols

Key Experiment: Grignard Reaction for the Synthesis of this compound

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq.)

  • Magnesium turnings (1.5 eq.)

  • Methyl iodide or methyl bromide (1.4 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

    • Allow the apparatus to cool to room temperature under a stream of inert gas.

    • Add the magnesium turnings and a small crystal of iodine to the flask.

    • Gently heat the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium.

    • Allow the flask to cool.

    • Dissolve the methyl iodide/bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 5H-dibenzo[a,d]cyclohepten-5-one:

    • Dissolve the 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of the ketone dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x portions).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Synthesis_Pathway ketone 5H-dibenzo[a,d]cyclohepten-5-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard CH₃MgBr (Methylmagnesium bromide) grignard->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH₄Cl/H₂O) workup->intermediate

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Impure/Wet check_grignard Verify Grignard Reagent Formation check_reagents->check_grignard Reagents OK check_grignard->start Formation Failed check_temp Review Reaction Temperature Control check_grignard->check_temp Grignard OK check_temp->start Incorrect Temp optimize_ratio Optimize Reactant Molar Ratio check_temp->optimize_ratio Temp OK success Improved Yield optimize_ratio->success

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships yield Product Yield purity Reagent Purity purity->yield side_reactions Side Reactions purity->side_reactions anhydrous Anhydrous Conditions anhydrous->yield anhydrous->side_reactions temperature Optimal Temperature temperature->yield temperature->side_reactions stoichiometry Correct Stoichiometry stoichiometry->yield side_reactions->yield decreases

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Purification of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: After aqueous workup of my Grignard reaction, my crude product is an oil and won't solidify. How can I isolate my product?

A1: The oily nature of the crude product could be due to the presence of residual solvents or impurities acting as a eutectic mixture.

  • Troubleshooting Steps:

    • Ensure complete removal of the reaction solvent (e.g., diethyl ether or THF): Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, consider high vacuum distillation.

    • Trituration: Try adding a non-polar solvent in which the product is sparingly soluble, such as hexane or petroleum ether. This may induce crystallization of the desired product while the impurities remain in solution.

    • Solvent-induced precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy, then allow it to stand and crystallize.

Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A2: The synthesis of this compound via a Grignard reaction can lead to several byproducts.

  • Common Impurities:

    • Unreacted 5H-dibenzo[a,d]cyclohepten-5-one: This is a very common impurity if the Grignard reaction did not go to completion.

    • Biphenyl-type impurity: Formed from the coupling of the methyl Grignard reagent.

    • Dehydration product: The tertiary alcohol is susceptible to dehydration under acidic conditions, which can occur during aqueous workup if not properly controlled, leading to the formation of 5-methylene-5H-dibenzo[a,d]cycloheptene.

Refer to the Impurity Profile and Removal Strategies table below for more details.

Q3: I am struggling to purify the product by column chromatography. The fractions are not clean, and the product seems to co-elute with impurities.

A3: Co-elution during column chromatography is a common challenge. Optimizing the chromatographic conditions is key to achieving good separation.

  • Troubleshooting Steps:

    • Optimize the solvent system: A common starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate. A 5% ethyl acetate in hexane mixture is a good initial system for TLC analysis and can be adapted for column chromatography.[1] You may need to use a shallower gradient or even an isocratic elution to improve separation.

    • Check the column loading: Overloading the column can lead to poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 by weight.

    • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) which can sometimes offer different selectivity for this class of compounds.

Q4: My final product has a yellowish tint. How can I remove the color impurities?

A4: Color impurities are often highly conjugated organic molecules.

  • Troubleshooting Steps:

    • Charcoal treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities.[2] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities in the mother liquor.

Q5: Is the product stable to acidic or basic conditions during purification?

A5: Tertiary benzylic alcohols like this compound are sensitive to acidic conditions due to the stability of the resulting tertiary carbocation, which can lead to elimination (dehydration). It is generally more stable under neutral to mildly basic conditions. Avoid strong acids during workup and purification. If an acidic wash is necessary, it should be brief and carried out at low temperatures.

Impurity Profile and Removal Strategies

The following table summarizes common impurities, their likely origin, and recommended purification strategies.

ImpurityLikely OriginRecommended Removal Method
5H-dibenzo[a,d]cyclohepten-5-one Incomplete Grignard reactionColumn chromatography (ketone is more polar than the alcohol), Recrystallization
Biphenyl-type impurities Coupling of the Grignar reagentColumn chromatography (less polar than the alcohol), Recrystallization
5-Methylene-5H-dibenzo[a,d]cycloheptene Dehydration of the product during acidic workupColumn chromatography (less polar than the alcohol)
Magnesium salts Grignard reaction workupAqueous washes (e.g., with saturated ammonium chloride solution)

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Potential solvents include hexane, heptane, toluene, or a mixed solvent system like ethyl acetate/hexane.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity eluent (e.g., 100% hexane or 2% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 10-15% ethyl acetate in hexane). The optimal gradient should be determined by TLC analysis first. A TLC using 5% ethyl acetate in hexane can be a good starting point.[1]

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry sample onto the top of the packed column. d. Begin elution with the low-polarity mobile phase, collecting fractions. e. Gradually increase the polarity of the eluent according to the predetermined gradient. f. Monitor the fractions by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_outcome Outcome Start Crude Product TLC TLC Analysis Start->TLC Initial Assessment Recrystallization Recrystallization TLC->Recrystallization Single Major Spot (with minor impurities) ColumnChrom Column Chromatography TLC->ColumnChrom Multiple Spots (close Rf values) Charcoal Charcoal Treatment TLC->Charcoal Colored Impurities NMR NMR Analysis Pure Pure Product NMR->Pure Purity >95% Impure Product Still Impure NMR->Impure Purity <95% Recrystallization->NMR ColumnChrom->NMR Charcoal->NMR Impure->ColumnChrom Re-purify

Caption: A logical workflow for troubleshooting the purification of this compound.

References

preventing the formation of impurities in Grignard reactions for dibenzosuberone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during Grignard reactions with dibenzosuberone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in Grignard reactions with dibenzosuberone derivatives?

A1: The primary impurities encountered during Grignard reactions with dibenzosuberone and its derivatives typically fall into three main categories:

  • Wurtz Coupling Products: These are homo-coupled products of the organohalide used to form the Grignard reagent (R-R). For instance, when using an aryl halide, corresponding biphenyl impurities can form.[1][2][3] This side reaction is more prevalent at higher temperatures and concentrations of the alkyl or aryl halide.[4]

  • Reduction Products: The Grignard reagent can act as a reducing agent, particularly with sterically hindered ketones like dibenzosuberone derivatives. This results in the formation of an alcohol where the carbonyl group has been reduced, instead of the desired addition product.[5]

  • Enolization Products: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[5][6] Upon workup, this regenerates the starting ketone, leading to lower conversion and yield. This is a significant issue with sterically hindered ketones.[5]

  • Unreacted Starting Material: Incomplete reaction can leave residual dibenzosuberone, which will need to be separated during purification.

Q2: How does the purity of magnesium affect the formation of impurities?

A2: The quality of the magnesium turnings is crucial for a successful Grignard reaction.[7] An oxide layer on the surface of the magnesium can prevent or slow down the initiation of the reaction.[2] This can lead to an accumulation of the organohalide, which upon eventual initiation, can cause a rapid exotherm and promote the formation of Wurtz coupling byproducts.[2] Using fresh, shiny magnesium turnings is highly recommended.[7] Impurities within the magnesium itself, such as iron and manganese, can also negatively impact the reaction yield.

Q3: Can the choice of solvent influence impurity formation?

A3: Yes, the solvent plays a critical role. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[8] 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent in some cases, particularly in suppressing Wurtz coupling byproducts in reactions involving benzyl Grignards.[1] The choice of solvent can also affect the Schlenk equilibrium, which dictates the concentration of the various magnesium species in solution and can influence reactivity and byproduct formation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during Grignard reactions with dibenzosuberone derivatives.

Issue 1: Low Yield of the Desired Tertiary Alcohol and Presence of a Dimeric Impurity

Q: My reaction shows a significant amount of a byproduct with a molecular weight corresponding to a dimer of my Grignard reagent's organic group, and the yield of my desired dibenzosuberone derivative is low. What is happening and how can I fix it?

A: This strongly suggests the formation of a Wurtz coupling product . This occurs when the Grignard reagent reacts with the unreacted organohalide.

Troubleshooting Steps:

  • Control the Rate of Addition: Add the organohalide slowly to the magnesium turnings. This prevents a localized high concentration of the halide, which favors the Wurtz reaction.[2]

  • Maintain a Low Temperature: Perform the Grignard reagent formation and the subsequent reaction with the dibenzosuberone derivative at a controlled, low temperature. Elevated temperatures increase the rate of Wurtz coupling.[2][9]

  • Ensure Efficient Stirring: Vigorous stirring ensures that the organohalide reacts quickly with the magnesium surface, minimizing its concentration in the solution and thus reducing the chance of coupling.

  • Use Fresh Magnesium: As mentioned in the FAQs, use high-purity, oxide-free magnesium to ensure a smooth and rapid initiation of the Grignard formation.

ParameterStandard ConditionOptimized for Reducing Wurtz Coupling
Organohalide Addition Rapid or bulk additionSlow, dropwise addition
Temperature Reflux0°C to room temperature
Stirring ModerateVigorous
Magnesium Quality Old or dull turningsFresh, shiny turnings
Issue 2: Significant Amount of Unreacted Dibenzosuberone and a Reduced Alcohol Byproduct Detected

Q: My post-reaction analysis shows a large peak for my starting dibenzosuberone and another peak corresponding to the secondary alcohol (reduction product). Why is this happening?

A: This indicates two potential issues: enolization of the dibenzosuberone and/or reduction of the carbonyl group. Both are common with sterically hindered ketones.

Troubleshooting Steps:

  • Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization and promote the desired 1,2-addition to the carbonyl group.[10] This is known as the Luche reduction when a reducing agent is also present, but in the context of Grignard reactions, it enhances the nucleophilicity of the Grignard reagent towards the carbonyl carbon.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can favor the desired nucleophilic addition over the enolization pathway.

  • Consider a Different Grignard Reagent: If possible, using a less bulky Grignard reagent may reduce steric hindrance and favor addition. However, this is often dictated by the desired final product.

  • Use a "Turbo-Grignard" Reagent: The use of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent can enhance reactivity and may help to overcome the kinetic barrier to addition with sterically hindered ketones.[7]

ParameterStandard ConditionOptimized for Reducing Enolization/Reduction
Additives NoneAnhydrous CeCl₃
Temperature Room temperature or reflux-78°C to 0°C
Grignard Reagent Standard RMgXRMgX with LiCl ("Turbo-Grignard")

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Dibenzosuberone Derivative

This protocol outlines a general method for the addition of a Grignard reagent to a dibenzosuberone derivative.

Materials:

  • Dibenzosuberone derivative

  • Organohalide (e.g., aryl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate solvents for extraction and chromatography

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

    • Add a small volume of anhydrous ether or THF to cover the magnesium.

    • If needed, add a single crystal of iodine to help initiate the reaction.

    • Dissolve the organohalide in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the organohalide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.

    • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dibenzosuberone:

    • Dissolve the dibenzosuberone derivative in anhydrous ether or THF in a separate flask under an inert atmosphere.

    • Cool the dibenzosuberone solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Minimizing Enolization using Cerium(III) Chloride

This protocol is an adaptation of the general procedure to minimize enolization byproducts.

Additional Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

Procedure Modification:

  • Preparation of the Ketone-CeCl₃ Slurry:

    • In a separate flask under an inert atmosphere, add the anhydrous CeCl₃.

    • Add anhydrous THF and stir vigorously for at least 2 hours to create a fine slurry.

    • Cool the slurry to -78°C (dry ice/acetone bath).

    • Dissolve the dibenzosuberone derivative in anhydrous THF and add it to the CeCl₃ slurry. Stir for 1 hour at -78°C.

  • Grignard Addition:

    • Slowly add the freshly prepared Grignard reagent to the ketone-CeCl₃ slurry at -78°C.

    • Stir the reaction at -78°C for 2-3 hours.

  • Workup:

    • Quench the reaction at -78°C with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and proceed with the standard workup and purification as described in Protocol 1.

Visualizations

Grignard_Troubleshooting Start Grignard Reaction with Dibenzosuberone Derivative Problem Low Yield or Impurity Formation Start->Problem Impurity_ID Identify Main Impurity Problem->Impurity_ID Wurtz Wurtz Coupling Product (R-R Dimer) Impurity_ID->Wurtz Dimer Detected Reduction Reduction Product (Secondary Alcohol) Impurity_ID->Reduction Reduced Alcohol Enolization Enolization (Unreacted Ketone) Impurity_ID->Enolization High Starting Material Solution_Wurtz Slow Addition of R-X Low Temperature Vigorous Stirring Wurtz->Solution_Wurtz Solution_Reduction Use Less Bulky Grignard Lower Temperature Reduction->Solution_Reduction Solution_Enolization Add CeCl3 Lower Temperature (-78°C) Use 'Turbo-Grignard' Enolization->Solution_Enolization

Caption: Troubleshooting workflow for common Grignard reaction impurities.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Dibenzosuberone cluster_workup Workup & Purification prep1 Dry Glassware & Inert Atmosphere prep2 Add Mg Turnings & Solvent prep1->prep2 prep3 Slowly Add Organohalide prep2->prep3 prep4 Stir to Complete Formation prep3->prep4 react3 Slowly Add Grignard Reagent prep4->react3 react1 Dissolve Dibenzosuberone in Anhydrous Solvent react2 Cool to 0°C (or -78°C with CeCl3) react1->react2 react2->react3 react4 Stir until Completion (TLC) react3->react4 workup1 Quench with aq. NH4Cl react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: General experimental workflow for Grignard reactions.

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 5H-dibenzo[a,d]cyclohepten-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Generalized Experimental Protocol

Disclaimer: The following is a generalized protocol for the α-alkylation of 5H-dibenzo[a,d]cyclohepten-5-one. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) is likely necessary for specific alkylating agents and desired products.

Materials:
  • 5H-dibenzo[a,d]cyclohepten-5-one

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))

  • Alkylating agent (e.g., alkyl halide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:
  • Enolate Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5H-dibenzo[a,d]cyclohepten-5-one in an anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., -78 °C for LDA in THF, or 0 °C to room temperature for NaH in THF).

    • Slowly add the strong base (e.g., a solution of LDA in THF, or a dispersion of NaH in mineral oil) to the ketone solution with stirring.

    • Allow the reaction to stir for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent to the enolate solution at the same low temperature.

    • Allow the reaction to warm to room temperature slowly and stir for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete enolate formation.- Ensure the use of a sufficiently strong and fresh base. LDA is highly effective for complete enolate formation.[1][2] - Use a non-protic, anhydrous solvent to prevent quenching of the enolate.
2. Ineffective alkylating agent.- Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).[2] - Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions.[3]
3. Reaction temperature is too low.- While enolate formation is often done at low temperatures, the alkylation step may require warming to room temperature or gentle heating.
Formation of O-Alkylated Byproduct 1. Use of a "hard" electrophile.- Softer electrophiles like alkyl iodides and bromides favor C-alkylation.[4]
2. Polar aprotic solvents.- Non-polar solvents can favor C-alkylation.
3. Counterion effect.- The choice of counterion (e.g., Li+, Na+, K+) can influence the C/O alkylation ratio. This may require screening different bases.
Formation of Dialkylated Product 1. Use of excess alkylating agent.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.
2. Incomplete initial enolate formation.- The presence of both the enolate and the starting ketone can lead to proton exchange and subsequent dialkylation. Using a strong base like LDA to achieve full enolate formation before adding the alkylating agent can minimize this.[1][2]
Unreacted Starting Material 1. Insufficient amount of base.- Use at least one equivalent of a strong base.
2. Deactivated alkylating agent.- Ensure the alkylating agent is pure and has not degraded.
3. Reaction time is too short.- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Difficulty in Product Purification 1. Similar polarity of product and byproduct.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Oily product that is difficult to handle.- Attempt to crystallize the product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve mono-alkylation and avoid di-alkylation?

A1: To favor mono-alkylation, it is crucial to completely convert the starting ketone into its enolate before introducing the alkylating agent. This is best achieved by using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent like THF at low temperatures (e.g., -78 °C).[1][2] Using a slight excess of the ketone relative to the base and alkylating agent can also help minimize dialkylation.

Q2: What is the difference between kinetic and thermodynamic enolates, and how does it apply to 5H-dibenzo[a,d]cyclohepten-5-one?

A2: For unsymmetrical ketones, different protons can be removed to form different enolates. The kinetic enolate is formed faster by removing the less sterically hindered proton, typically using a bulky base like LDA at low temperatures. The thermodynamic enolate is more stable and is favored under conditions that allow for equilibrium, such as using a weaker base like sodium ethoxide at room temperature.[1][3] For 5H-dibenzo[a,d]cyclohepten-5-one, the two alpha-positions are equivalent, so regioselectivity is not a concern.

Q3: My reaction is giving a significant amount of O-alkylated product. How can I favor C-alkylation?

A3: The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen. To favor C-alkylation, consider the following:

  • Alkylating Agent: Use "softer" electrophiles like alkyl iodides or bromides. "Harder" electrophiles tend to react at the harder oxygen atom.[4]

  • Solvent: Less polar solvents can favor C-alkylation.

  • Counterion: The nature of the metal counterion of the enolate can influence the reaction outcome.

Q4: What is Phase-Transfer Catalysis (PTC) and can it be used for this alkylation?

A4: Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble base and an organic-soluble ketone). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the base into the organic phase to generate the enolate.[4][5] PTC can be an effective, scalable, and environmentally friendlier method for alkylation, often allowing the use of less hazardous bases like concentrated sodium hydroxide.[5] This method is worth considering for the alkylation of 5H-dibenzo[a,d]cyclohepten-5-one, especially for industrial applications.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light, as the aromatic nature of these compounds usually makes them UV-active.[6][7] Staining with reagents like p-anisaldehyde may also be effective for visualizing the carbonyl compounds.[6]

Data Presentation

Table 1: Physical Properties of 5H-dibenzo[a,d]cyclohepten-5-one

PropertyValueReference
Molecular Formula C₁₅H₁₀O[8]
Molar Mass 206.24 g/mol [8]
Appearance White to light yellow powder or crystal
Melting Point 88.0 to 91.0 °C
Solubility in Water Insoluble[9]

Table 2: General Conditions for Phase-Transfer Catalyzed Alkylations

ParameterTypical ConditionNotes
Catalyst Tetrabutylammonium bromide (TBAB) or Iodide (TBAI) (1-10 mol%)TBAI can sometimes offer a co-catalytic effect with alkyl chlorides.[10]
Base Concentrated aqueous NaOH or KOH (e.g., 50% w/w)A strong inorganic base is required.[11]
Solvent Toluene, DichloromethaneA water-immiscible organic solvent is used.[5]
Temperature Room temperature to moderate heating (e.g., 40-75 °C)Reaction rate can be temperature-dependent.
Alkylating Agent Alkyl, allyl, benzyl, or propargyl halidesPrimary halides are most effective.[11]

Visualizations

Experimental Workflow for Alkylation

experimental_workflow start Start dissolve Dissolve Ketone in Anhydrous Solvent start->dissolve cool Cool to -78°C to RT dissolve->cool add_base Add Strong Base (e.g., LDA, NaH) cool->add_base enolate Enolate Formation (Stir 30-60 min) add_base->enolate add_alkylating_agent Add Alkylating Agent enolate->add_alkylating_agent react React (Warm to RT, Stir) add_alkylating_agent->react quench Quench Reaction (aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Generalized workflow for the α-alkylation of 5H-dibenzo[a,d]cyclohepten-5-one.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? check_base Is base strong and fresh? start->check_base Yes side_products Side products observed? start->side_products No check_solvent Is solvent anhydrous? check_base->check_solvent Yes use_stronger_base Use stronger base (e.g., LDA) check_base->use_stronger_base No check_alkylating_agent Is alkylating agent reactive? check_solvent->check_alkylating_agent Yes optimize Optimize conditions check_solvent->optimize No check_alkylating_agent->side_products Yes check_alkylating_agent->optimize No o_alkylation O-Alkylation? side_products->o_alkylation Yes di_alkylation Di-alkylation? side_products->di_alkylation No o_alkylation->di_alkylation No use_softer_electrophile Use softer electrophile (e.g., R-I) o_alkylation->use_softer_electrophile Yes control_stoichiometry Use 1.0-1.1 eq. of alkylating agent di_alkylation->control_stoichiometry Yes di_alkylation->optimize No

Caption: Decision tree for troubleshooting common issues in the alkylation reaction.

C- vs. O-Alkylation Pathways

alkylation_pathways ketone 5H-dibenzo[a,d]cyclohepten-5-one enolate Enolate (Ambident Nucleophile) ketone->enolate + Base base Strong Base c_alkylation C-Alkylation Product enolate->c_alkylation + R-X (Favored by soft R-X, non-polar solvent) o_alkylation O-Alkylation Product (Enol Ether) enolate->o_alkylation + R-X (Favored by hard R-X, polar solvent) alkyl_halide Alkyl Halide (R-X)

Caption: Competing pathways for C-alkylation versus O-alkylation of the enolate intermediate.

References

Technical Support Center: Stereoselectivity in Reactions of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting stereoselectivity in reactions involving 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the stereochemical outcomes of reactions with this chiral tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity with this compound?

A1: The primary challenges stem from the nature of the molecule itself. As a tertiary alcohol, the chiral center is sterically hindered, which can make it difficult for chiral catalysts or reagents to effectively differentiate between the two enantiomers or the two faces of a prochiral precursor. Additionally, the conformational flexibility of the seven-membered ring can influence the approach of reagents, leading to mixtures of stereoisomers.

Q2: How does the conformation of the dibenzo[a,d]cycloheptene ring system affect stereoselectivity?

A2: The 5H-dibenzo[a,d]cycloheptene ring exists in a folded, boat-like conformation. Substituents at the 5-position, such as the methyl and hydroxyl groups, can occupy pseudo-axial or pseudo-equatorial positions. To minimize steric interactions with the adjacent aromatic rings, the larger substituent often preferentially occupies the pseudo-axial position. This conformational preference creates a biased steric environment, influencing the facial selectivity of reactions at the C5-position and in subsequent transformations.

Q3: Can I achieve stereoselectivity by starting from the achiral ketone, 5H-dibenzo[a,d]cyclohepten-5-one?

A3: Yes, this is a common and effective strategy. Asymmetric reduction of the ketone or asymmetric addition of a methyl group (e.g., using a Grignard reagent with a chiral ligand) can set the stereochemistry at the C5 position, leading to an enantiomerically enriched sample of this compound.

Q4: Are there established methods for the kinetic resolution of racemic this compound?

A4: Kinetic resolution is a viable, though potentially challenging, method for separating the enantiomers of this tertiary alcohol. Enzymatic methods, particularly using lipases or esterases to selectively acylate one enantiomer, have been successful for other sterically hindered tertiary alcohols and are a promising approach. Chemical methods using chiral catalysts, such as chiral DMAP analogues, in acylation reactions can also be effective.

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in the Asymmetric Reduction of 5H-dibenzo[a,d]cyclohepten-5-one

Problem: The reduction of 5H-dibenzo[a,d]cyclohepten-5-one with a chiral reducing agent yields this compound with low enantiomeric excess (ee%).

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Chiral Catalyst/Reagent The chiral catalyst may not be well-suited for this specific substrate. Screen a variety of chiral reducing agents, such as those derived from CBS (Corey-Bakshi-Shibata) catalysts or chiral metal hydrides (e.g., those modified with chiral ligands like BINAP).
Suboptimal Reaction Temperature Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
Inappropriate Solvent The solvent can significantly influence the conformation of the substrate and the catalyst, thereby affecting stereoselectivity. Test a range of solvents with varying polarities and coordinating abilities, such as THF, toluene, and dichloromethane.
Issue 2: Low Diastereoselectivity in Reactions of Enantiomerically Enriched this compound

Problem: A subsequent reaction on an enantiomerically enriched sample of the alcohol (e.g., an O-alkylation or esterification) results in a nearly 1:1 mixture of diastereomers.

Possible Causes and Solutions:

CauseRecommended Solution
Racemization via Carbocation Intermediate If the reaction proceeds through an SN1-type mechanism, a planar carbocation intermediate may form at the C5 position, leading to loss of stereochemical information. Use reaction conditions that favor an SN2 mechanism, such as a good leaving group, a strong nucleophile, and a polar aprotic solvent.
Steric Hindrance Dominates over Electronic Effects The steric bulk of the dibenzosuberenyl group may be overriding the directing effect of the chiral center. Employ bulkier reagents or catalysts that can better interact with the chiral environment of the molecule to amplify the stereochemical preference.
Incorrect Choice of Chiral Auxiliary/Reagent If using a chiral reagent to introduce a new stereocenter, there may be a mismatch between the chirality of the substrate and the reagent. Try using the opposite enantiomer of the chiral reagent to see if it improves the diastereomeric ratio (matched vs. mismatched pair).
Issue 3: Failed or Slow Enzymatic Kinetic Resolution

Problem: Attempted kinetic resolution of racemic this compound using a lipase-catalyzed acylation shows low conversion and/or poor enantioselectivity.

Possible Causes and Solutions:

CauseRecommended Solution
Enzyme Inhibition or Inactivity The enzyme may not be active under the chosen reaction conditions or may be inhibited by the substrate or solvent. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and esterases. Optimize the solvent (e.g., use a non-polar organic solvent like hexane or toluene) and temperature.
Steric Hindrance of the Tertiary Alcohol Tertiary alcohols are notoriously poor substrates for many enzymes. Consider using a mutant of a known esterase, which may have a larger active site to accommodate the bulky substrate.[1] Also, a dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can improve yields.[2]
Poor Choice of Acylating Agent The acylating agent can affect the rate and selectivity of the enzymatic reaction. Vinyl acetate is a common and effective choice as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 5H-dibenzo[a,d]cyclohepten-5-one

This protocol is a general guideline for the asymmetric reduction of the ketone precursor to obtain enantiomerically enriched this compound.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq.). Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq.) in anhydrous THF (5 mL) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of methanol (5 mL). Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol provides a general procedure for the enzymatic kinetic resolution of the racemic alcohol.

  • Preparation: To a solution of (±)-5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol (1.0 eq.) in anhydrous toluene (20 mL), add the lipase (e.g., Candida antarctica lipase B, CAL-B, immobilized, 50-100 mg per mmol of substrate).

  • Acylation: Add vinyl acetate (0.6 eq.) as the acylating agent.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Termination: When approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the acetylated product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC.

Data Presentation

The following table presents hypothetical data for a screening of conditions for the kinetic resolution of (±)-5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, based on typical results for tertiary alcohols.

EntryEnzymeSolventTemp (°C)Time (h)Conversion (%)ee% (Alcohol)ee% (Ester)
1CAL-BToluene30244582>99
2CAL-BHexane30484892>99
3PCLToluene4524355498
4PCLHexane45484067>99
5BS2 MutantToluene301250>9999

CAL-B: Candida antarctica Lipase B; PCL: Pseudomonas cepacia Lipase; BS2 Mutant: Engineered Bacillus subtilis Esterase.

Visualizations

Experimental Workflow for Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_alcohol Racemic Alcohol + Solvent reaction_vessel Stirred Reaction at Controlled Temp. racemic_alcohol->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel acyl_agent Acylating Agent (Vinyl Acetate) acyl_agent->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration separation Column Chromatography filtration->separation unreacted_alcohol Enantioenriched Alcohol separation->unreacted_alcohol ester_product Enantioenriched Ester separation->ester_product hplc Chiral HPLC Analysis unreacted_alcohol->hplc ester_product->hplc

Caption: Workflow for enzymatic kinetic resolution.

Logical Relationship: Factors Influencing Stereoselectivity

G cluster_factors Controlling Factors cluster_outcome Stereochemical Outcome catalyst Catalyst/Reagent Chirality selectivity Enantio/Diastereoselectivity catalyst->selectivity temperature Reaction Temperature temperature->selectivity solvent Solvent Polarity & Coordination solvent->selectivity substrate Substrate Conformation substrate->selectivity

Caption: Key factors affecting stereoselectivity.

References

Technical Support Center: Managing Organolithium Reagents in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with organolithium reagents on a large scale.

Troubleshooting Guide

This section addresses specific issues that may arise during large-scale synthesis involving organolithium reagents.

Issue 1: Uncontrolled Exotherm and Thermal Runaway

Q: My large-scale reaction is generating heat much faster than the cooling system can handle. What are the immediate steps and long-term preventative measures?

A: An uncontrolled exotherm is a critical safety event.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the organolithium reagent.

  • Emergency Cooling: If available and safe, apply emergency cooling. Do not use water or other protic fluids if there is any risk of reactor leakage, as they react violently with organolithium reagents.[1][2]

  • Alert Personnel: Notify all personnel in the vicinity and follow your facility's emergency protocols.

  • Quench (If Safe): If the reaction can be safely quenched, have a pre-prepared, non-reactive quenching agent ready. However, quenching a large, hot reaction can be hazardous in itself. Proceed only if you have an established and validated emergency quench procedure.

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] Ensure your reactor's cooling capacity is sufficient for the reaction enthalpy.

  • Addition Rate Too High: The rate of addition is a primary method for controlling the temperature of a semi-batch process.[4] A slower, controlled addition rate is crucial at scale.

  • Incorrect Enthalpy Data: The reaction may be more exothermic than anticipated. Perform reaction calorimetry (RC1) studies during process development to accurately determine the heat of reaction and the maximum heat evolution rate before scaling up.[3][5]

  • Reagent Concentration: Ensure the concentration of the organolithium reagent has been recently verified by titration, as concentrations can change over time.[2] An unexpectedly high concentration will lead to a faster reaction and greater heat output.

G start Unexpected Temperature Spike Detected stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition emergency_cool Apply Emergency Cooling (if safe and available) stop_addition->emergency_cool alert Alert Personnel & Follow Emergency Protocol emergency_cool->alert assess_quench Is there a validated emergency quench procedure? alert->assess_quench quench Execute Controlled Emergency Quench assess_quench->quench  Yes no_quench Continue Cooling & Monitor Reaction assess_quench->no_quench  No end System Stabilized quench->end no_quench->end investigate Post-Incident Investigation: - Review Addition Rate - Check Cooling System Logs - Verify Reagent Titration - Re-evaluate Calorimetry Data end->investigate

Issue 2: Low Yield or Incomplete Reaction

Q: My reaction has stalled or resulted in a low yield of the desired product after scale-up. What are the likely causes?

A: Several factors can contribute to poor yields in large-scale organolithium reactions.

  • Reagent Degradation: Organolithium reagents degrade over time, especially when stored at improper temperatures.[6] Their stability is also significantly lower in ethereal solvents like THF compared to hydrocarbons.[7] Always titrate the reagent before use to determine its active concentration.[2][8]

  • Insoluble Intermediates: The lithiated intermediate may be insoluble and precipitate from the reaction mixture, effectively removing it from the reaction. This can sometimes be addressed by changing the solvent system, adding solubilizing agents, or altering the order of addition (e.g., adding the substrate to the organolithium reagent).

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, causing side reactions, and preventing the reagents from mixing effectively.

  • Side Reactions with Solvent: Ethereal solvents can be deprotonated by highly reactive organolithium reagents, especially at elevated temperatures. This consumes the reagent and reduces yield.[7] The half-life of the reagent in the chosen solvent at the reaction temperature is a critical parameter.

Issue 3: Formation of Impurities and Side Products

Q: I am observing significant formation of unexpected side products in my scaled-up reaction. How can I troubleshoot this?

A: The formation of impurities often points to issues with reactivity control, reagent quality, or reaction conditions.

  • Incorrect Temperature: Many organolithium reactions are sensitive to temperature. Running the reaction at a higher temperature than the lab-scale procedure, often due to poor heat transfer, can open up pathways to side products.[9]

  • Presence of Oxygen or Water: Inadequate inerting of a large reactor can leave residual oxygen or moisture, which rapidly reacts with organolithium reagents.[6] This not only consumes the reagent but can generate alkoxides or hydroxides that may catalyze side reactions.

  • Changes in Aggregation State: The reactivity of organolithium reagents is influenced by their aggregation state (e.g., tetramers, dimers, monomers).[10] The solvent, presence of Lewis bases (like THF or TMEDA), and concentration all affect this equilibrium.[1][7] A change in conditions upon scale-up can alter the aggregation state and thus the reaction's selectivity.

  • Byproducts from Reagent Preparation: The byproducts of the reaction, such as lithium halides from a lithium-halogen exchange, can become part of the reagent's aggregate structure and influence subsequent reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct organolithium reagent and solvent for a large-scale process?

A: The choice depends on the required basicity, nucleophilicity, and the stability of the resulting lithiated species.

  • Reagent: Use the least reactive (and safest) reagent that will effectively perform the desired transformation.[2] For example, don't use pyrophoric tert-butyllithium if n-butyllithium, which is less hazardous, will suffice. The general order of basicity is t-BuLi > s-BuLi > n-BuLi > PhLi > MeLi.[11]

  • Solvent: Hydrocarbon solvents (hexane, heptane) offer the best thermal stability for the reagent.[1][10] Ethereal solvents (THF, Et₂O) increase reagent reactivity by breaking down aggregates but also decrease thermal stability.[7][12] For industrial applications, higher-boiling point hydrocarbons like heptanes are often preferred for easier solvent recovery.[10]

G start Define Reaction: Deprotonation or Addition? substrate_pka What is the pKa of the substrate's C-H bond? start->substrate_pka high_pka High pKa (>45) substrate_pka->high_pka Deprotonation med_pka Medium pKa (35-45) substrate_pka->med_pka Deprotonation low_pka Low pKa (<35) substrate_pka->low_pka Deprotonation solvent_q Is high reactivity/ solubility required? substrate_pka->solvent_q Addition tBuLi Select t-BuLi or s-BuLi (High Basicity) high_pka->tBuLi nBuLi Select n-BuLi (Standard Basicity) med_pka->nBuLi LDA Consider LDA or LiHMDS (Hindered, Non-nucleophilic) low_pka->LDA tBuLi->solvent_q nBuLi->solvent_q LDA->solvent_q hydrocarbon Use Hydrocarbon Solvent (e.g., Heptane) for stability solvent_q->hydrocarbon No ether Use Ethereal Solvent (e.g., THF, MTBE) for reactivity solvent_q->ether Yes

Q2: Why is titration of organolithium reagents so critical, and what is a reliable method?

A: Titration is essential because the actual molarity of organolithium solutions can be significantly lower than stated on the bottle due to gradual decomposition during storage.[2][6] Using an incorrect concentration can lead to incomplete reactions, batch failures, and safety issues.

A common and reliable method is the Gilman double titration , which determines both the concentration of the active organolithium reagent and the concentration of non-reagent base impurities (like LiOH, Li₂O, or LiOR).[8]

Q3: What are the best practices for quenching a large-scale organolithium reaction?

A: Safely quenching a large volume of reactive organolithium reagent requires careful planning.

  • Cool the Reaction: Lower the temperature of the reaction mixture (typically to below 0 °C) to moderate the heat of the quench.

  • Use an Appropriate Quenching Agent: A common choice is a solution of a proton source like isopropanol in an inert solvent.[6]

  • Slow, Controlled Addition: The quenching solution should be added slowly to the reaction mixture to control the exotherm. Never add water directly to a concentrated organolithium solution.

  • Monitor Temperature: Continuously monitor the internal temperature during the quench and adjust the addition rate to keep it within a safe range.

  • Adequate Headspace and Venting: Ensure the reactor has sufficient headspace and proper venting to handle any off-gassing that may occur.

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_quench Workup Phase titrate Titrate Organolithium Reagent setup Assemble Reactor Under N2/Argon Atmosphere titrate->setup dry Oven-Dry Glassware, Cool Under Inert Gas dry->setup prep_substrate Prepare Substrate Solution in Dry, Inert Solvent prep_substrate->setup cool Cool Reactor to Target Temperature (e.g., -78°C) setup->cool add Slowly Add RLi via Cannula or Dosing Pump cool->add monitor Monitor Temperature and Reaction Progress add->monitor quench Slowly Add Quenching Solution (e.g., iPrOH) monitor->quench warm Warm to Room Temp quench->warm extract Aqueous Workup & Extraction warm->extract

Q4: How does residual water in solvents or on reactor walls affect my reaction?

A: Water reacts vigorously and exothermically with organolithium reagents in a 1:1 stoichiometry (for RLi) to produce a hydrocarbon and lithium hydroxide (LiOH).[13]

  • Reagent Consumption: Any water present will consume your expensive reagent, leading to the need for excess reagent and potentially causing incomplete conversion.

  • Safety Hazard: On a large scale, even small amounts of residual water can lead to a significant exotherm upon addition of the organolithium reagent, posing a safety risk.

  • Byproduct Formation: The resulting LiOH is a fine, often insoluble solid that can cause reactor fouling and complicate product isolation.[4] All glassware must be rigorously dried, and solvents must have a very low water content (typically <50 ppm).[4][6]

Data and Protocols

Quantitative Data Tables

Table 1: Half-Lives (t₁₂) of Common Organolithium Reagents in Ethereal Solvents.

ReagentSolventTemperature (°C)Half-Life (t₁₂)Citation
n-BuLiTHF+20107 min[7]
n-BuLiTHF023.5 h[14]
s-BuLiTHF-2078 min[7]
t-BuLiTHF-20~400 min (before polymerization)[7]
t-BuLiTHF-40338 min[7]
s-BuLiDiethyl Ether-201187 min[7]

Data highlights the significantly lower stability of organolithiums in THF compared to diethyl ether and the strong influence of temperature.

Table 2: Relative Basicity of Common Organolithium Reagents.

ReagentApproximate pKa (Conjugate Acid)General CharacteristicsCitation
tert-Butyllithium (t-BuLi)~53Extremely strong, pyrophoric, sterically hindered[15]
sec-Butyllithium (s-BuLi)~51Very strong, pyrophoric, less hindered than t-BuLi[11]
n-Butyllithium (n-BuLi)~50Strong, widely used, flammable[11]
Phenyllithium (PhLi)~44Moderately strong, less nucleophilic than alkyllithiums[11]
Methyllithium (MeLi)~48Strong, less hindered, often forms stable etherates[11]
Lithium Diisopropylamide (LDA)~36Strong, non-nucleophilic, sterically hindered base[15]
Experimental Protocols

Protocol 1: Titration of Organolithium Reagents with Diphenylacetic Acid

This protocol is a common, reliable method for determining the concentration of active organolithium reagent.

Materials:

  • Oven-dried 25 mL flask with a magnetic stir bar and rubber septum.

  • Standard laboratory syringes (1 mL, 5 mL).

  • Diphenylacetic acid (accurately weighed, ~100-150 mg).

  • Anhydrous tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Preparation: Add the accurately weighed diphenylacetic acid to the oven-dried flask. Seal the flask with the septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add ~5 mL of anhydrous THF to the flask via syringe and stir until the solid is fully dissolved.

  • Titration: Slowly add the organolithium solution dropwise from a 1 mL syringe. The solution will be colorless initially.

  • Endpoint: The endpoint is the first appearance of a persistent pale yellow color, which indicates the deprotonation of the diphenylacetate anion to form a colored dianion.

  • Calculation: Record the volume (V) of the organolithium solution added. Calculate the molarity (M) using the following formula: M = (mass of diphenylacetic acid / molecular weight of diphenylacetic acid) / V (in Liters)

Protocol 2: General Procedure for Large-Scale Lithiation (Semi-Batch)

This protocol outlines a general, safety-conscious approach for a large-scale reaction.

Equipment:

  • Jacketed glass or steel reactor, fully dried and inerted.

  • Mechanical stirrer.

  • Calibrated temperature probe.

  • Inert gas inlet/outlet (bubbler).

  • Dosing pump or pressure-equalizing addition funnel for organolithium addition.

  • Cannula for liquid transfers.

Procedure:

  • Inerting: Purge the entire reactor system thoroughly with nitrogen or argon. Maintain a positive pressure throughout the procedure.[6]

  • Substrate Charge: Charge the reactor with the substrate and anhydrous solvent via cannula transfer.

  • Cooling: Begin agitation and cool the reactor contents to the specified reaction temperature (e.g., -70 °C).

  • Reagent Addition: Begin the slow, subsurface addition of the titrated organolithium reagent via the dosing pump at a pre-determined rate. Monitor the internal temperature closely. The addition rate should be set so that the cooling system can easily maintain the target temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the target temperature for the required time. Samples may be taken (using a safe, validated procedure) to monitor for completion.

  • Quenching: Once the reaction is complete, cool the mixture if necessary and begin the slow, controlled addition of the quenching solution as described in FAQ 3.

  • Workup: After the quench is complete and the exotherm has subsided, allow the reactor to warm to room temperature before proceeding with the aqueous workup and extraction.

References

issues with the stability of the dibenzotropylium ion intermediate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dibenzotropylium ion intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the dibenzotropylium ion, and why is it significant?

A1: The dibenzotropylium ion is a stable carbocation, a chemical species with a positively charged carbon atom. Its stability arises from the delocalization of the positive charge across its aromatic ring system. This inherent stability makes it a useful structural motif in the design of novel organic materials and as a stabilizing cap for otherwise reactive molecules.

Q2: How stable is the dibenzotropylium ion intermediate?

A2: The dibenzotropylium ion is notably stable for a carbocation. Salts of dibenzotropylium-capped compounds have been shown to be stable enough to be handled in the air at ambient temperature in both solid state and in solution.[1] However, like all reactive intermediates, its stability can be influenced by the solvent, counter-ion, and the presence of nucleophiles.

Q3: What are the typical spectroscopic signatures of the dibenzotropylium ion?

A3: The dibenzotropylium ion exhibits characteristic signals in NMR and UV-vis spectroscopy. In ¹H NMR, the protons on the aromatic rings are typically deshielded due to the positive charge and aromatic ring currents, leading to chemical shifts in the downfield region (around 7-8 ppm or higher).[2][3][4] In UV-vis spectroscopy, it displays distinct absorption bands. For instance, dibenzotropylium-capped structures have characteristic absorptions in the UV-vis region around 320-321 nm, 433-434 nm, 514-519 nm, and 543-546 nm in acetonitrile.[5]

Q4: What are the primary safety precautions when working with dibenzotropylium ion intermediates?

A4: While some dibenzotropylium salts are air-stable, it is good practice to handle all reactive intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or oxygen, especially during their generation.[1][6][7][8][9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the generation and use of the dibenzotropylium ion intermediate.

Problem 1: Low or no yield of the desired product.
Possible Cause Troubleshooting Step
Incomplete formation of the dibenzotropylium ion. Ensure the precursor alcohol is fully protonated and the leaving group (water) has departed. This may require a stronger acid or higher reaction temperature.[10][11][12][13]
Reaction with solvent or impurities. Use a non-nucleophilic and anhydrous solvent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[6][7][8][9]
Carbocation rearrangement. While the dibenzotropylium cation itself is stable, precursor carbocations can undergo rearrangement to a more stable form.[10][11][12] Consider a different synthetic route that generates the desired carbocation directly.
Degradation of the intermediate. The dibenzotropylium ion, while stable, can still react with strong nucleophiles. Analyze the crude reaction mixture for byproducts resulting from nucleophilic attack.
Problem 2: Difficulty in isolating and purifying the product.
Possible Cause Troubleshooting Step
Product is unstable on silica or alumina gel. Carbocations can be highly reactive on standard chromatography media. Consider alternative purification methods such as precipitation, crystallization, or using a more inert stationary phase.[14]
Product is air- or moisture-sensitive. Perform all purification steps under an inert atmosphere. Use degassed solvents for chromatography and crystallization.[1][6][7][8][9]
Co-precipitation with starting materials or byproducts. Optimize the precipitation or crystallization conditions by varying the solvent system and temperature. Washing the precipitate with a solvent in which the impurities are soluble can also be effective.
Problem 3: Unexpected side reactions.
Possible Cause Troubleshooting Step
Elimination reactions. When generating the carbocation from an alcohol precursor using acid, elimination to form an alkene can be a competing reaction, especially at higher temperatures.[10][12][13] Use the lowest effective temperature for the reaction.
Condensation reactions. In complex molecules, the carbocation intermediate can be trapped by other reactive functionalities within the same or another molecule, leading to oligomerization or polymerization. The use of dibenzotropylium as a "capping" group can prevent such unwanted reactions.[1]
Reaction with the counter-ion. The nucleophilicity of the counter-ion can influence the stability and reactivity of the carbocation. If side reactions with the counter-ion are suspected, consider using a more non-nucleophilic counter-ion like BF₄⁻ or SbF₆⁻.

Data Presentation

Table 1: Spectroscopic Data for a Dibenzotropylium-Capped Dication

Spectroscopic TechniqueWavelength (λmax) / Chemical Shift (δ)Reference
UV-vis (in CH₃CN)320-321 nm, 433-434 nm, 514-519 nm, 543-546 nm[5]
¹H NMR (Aromatic Protons)~7.0 - 8.5 ppm (deshielded region)[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for the Generation of a Carbocation from an Alcohol

This protocol describes a general method for generating a carbocation from a tertiary alcohol, which can be adapted for the synthesis of the dibenzotropylium ion from a suitable precursor.

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or argon.[6][7]

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

  • Reagents: Dissolve the tertiary alcohol precursor in a dry, non-nucleophilic solvent (e.g., dichloromethane) in the reaction flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong acid (e.g., triflic acid or a Lewis acid like SbF₅) via syringe. The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).[10][13]

  • Formation of the Carbocation: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring the reaction by a suitable method (e.g., TLC or NMR spectroscopy) until the starting material is consumed. The departure of the water molecule generates the carbocation.

  • Quenching/Further Reaction: The resulting solution containing the carbocation can then be used in a subsequent reaction by adding a nucleophile, or the carbocation salt can be precipitated by the addition of a non-polar solvent.

Mandatory Visualizations

experimental_workflow start Start: Dry Glassware under Inert Atmosphere dissolve Dissolve Alcohol Precursor in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_acid Slowly Add Strong Acid cool->add_acid stir Stir and Monitor Reaction add_acid->stir formation Dibenzotropylium Ion Intermediate Formed stir->formation quench Quench Reaction or Add Nucleophile formation->quench precipitate Precipitate Salt with Non-Polar Solvent formation->precipitate end_product Desired Product quench->end_product end_salt Isolated Dibenzotropylium Salt precipitate->end_salt stability_factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Potential Destabilizing Factors ion Dibenzotropylium Ion (Intermediate) resonance Resonance Delocalization ion->resonance stabilized by aromaticity Aromaticity of Rings ion->aromaticity stabilized by nucleophiles Presence of Nucleophiles ion->nucleophiles destabilized by protic_solvents Protic Solvents ion->protic_solvents destabilized by high_temp High Temperatures ion->high_temp destabilized by

References

Technical Support Center: Refining Workup Procedures for Reactions Involving 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the nucleophilic addition of a methyl group to the ketone of 5H-dibenzo[a,d]cyclohepten-5-one. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (CH₃Li).[1][2]

Q2: Why is the workup procedure for this reaction particularly sensitive?

A2: The tertiary alcohol at the C5 position is prone to acid-catalyzed elimination of water. This is due to the formation of a stable tertiary carbocation, which is further stabilized by the adjacent benzene rings.[1] Aggressive acidic conditions during the workup can lead to the formation of undesired olefin byproducts.

Q3: What are the primary challenges faced during the workup of this compound?

A3: Researchers commonly encounter three main issues:

  • Acid-catalyzed rearrangement or elimination: The tertiary alcohol is sensitive to strong acids, which can lead to the formation of multiple byproducts.

  • Emulsion formation: The large, aromatic structure of the molecule can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.

  • Purification difficulties: Isolating the pure product can be challenging due to the presence of unreacted starting material and byproducts with similar polarities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Tertiary Alcohol and Presence of Olefin Byproducts

Possible Cause: The acidic conditions during the Grignard reaction quench are too harsh, leading to the elimination of water from the tertiary alcohol.

Solution:

  • Quenching with a buffered or weakly acidic solution: Instead of strong acids like HCl or H₂SO₄, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source that is sufficient to protonate the alkoxide but is less likely to promote elimination.

  • Temperature control: Perform the quench at a low temperature (0 °C) to minimize the rate of any potential elimination reactions.

Experimental Protocol: Quenching the Grignard Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.

  • Continue stirring for 15-30 minutes at 0 °C.

  • Allow the mixture to warm to room temperature before proceeding with extraction.

Issue 2: Persistent Emulsion During Aqueous Extraction

Possible Cause: The presence of magnesium salts from the Grignard reagent and the amphiphilic nature of the product and byproducts can stabilize oil-in-water or water-in-oil emulsions.

Solutions:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by physically disrupting the interface.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniqueEffectivenessConsiderations
Addition of Brine Moderate to HighSimple and readily available. May require multiple washes.
Filtration through Celite® HighCan be time-consuming for large volumes.
Centrifugation Very HighRequires specialized equipment.
Issue 3: Difficulty in Purifying the Final Product

Possible Cause: The polarity of the desired product, this compound, may be very similar to that of the starting ketone and any nonpolar byproducts.

Solutions:

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is recommended.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical.

Experimental Protocols: Purification

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

Recrystallization:

  • A common solvent system for similar dibenzocycloheptene derivatives is a mixture of an alcohol and water, such as aqueous methanol or ethanol. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

Visualizations

Experimental Workflow: Synthesis and Workup

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification a 5H-Dibenzo[a,d]cyclohepten-5-one + CH3MgBr in THF b Quench with sat. aq. NH4Cl at 0 °C a->b c Extract with Ethyl Acetate b->c d Wash with Brine c->d e Dry over Na2SO4 d->e f Concentrate in vacuo e->f g Column Chromatography (Silica Gel) f->g h Recrystallization g->h If solid i Pure this compound g->i If oil or direct from column h->i

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of Tertiary Alcohol check_byproducts Analyze crude NMR for olefin byproducts start->check_byproducts harsh_quench Likely Cause: Harsh Acidic Quench check_byproducts->harsh_quench Yes check_emulsion Was a persistent emulsion observed? check_byproducts->check_emulsion No solution1 Solution: Use sat. aq. NH4Cl for quenching at 0 °C harsh_quench->solution1 emulsion_loss Likely Cause: Product Loss in Emulsion solution2 Solution: Employ emulsion breaking techniques (brine, Celite) emulsion_loss->solution2 incomplete_reaction Likely Cause: Incomplete Reaction solution3 Solution: Check Grignard reagent quality and reaction time/temperature incomplete_reaction->solution3 check_emulsion->emulsion_loss Yes check_sm Does crude NMR show significant starting material? check_emulsion->check_sm No check_sm->incomplete_reaction Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol with other well-known tertiary alcohols, namely triphenylmethanol and tert-butanol. The reactivity of these compounds is a critical consideration in synthetic chemistry and drug development, influencing reaction pathways and product yields. This document outlines the key factors governing their reactivity in various chemical transformations, supported by experimental data and detailed protocols.

Introduction to Tertiary Alcohol Reactivity

The reactivity of tertiary alcohols is predominantly dictated by the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The general order of reactivity for alcohols in reactions proceeding via a carbocation mechanism (e.g., SN1 and E1) is tertiary > secondary > primary. This is attributed to the stabilizing effects of alkyl groups on the positively charged carbon atom through hyperconjugation and inductive effects.

This compound is a unique tertiary alcohol where the hydroxyl group is situated on a seven-membered ring fused to two benzene rings. Its reactivity is significantly influenced by the formation of a stable tertiary carbocation.[1] This guide will delve into a comparative analysis of its behavior in key reactions relative to other tertiary alcohols.

Comparative Reactivity Data

The following tables summarize the available quantitative and qualitative data comparing the reactivity of this compound, triphenylmethanol, and tert-butanol in dehydration, nucleophilic substitution, and oxidation reactions.

Table 1: Dehydration Reaction Comparison
AlcoholReaction ConditionsProduct(s)Observations/Yield
This compound Acid-catalyzed (e.g., H₂SO₄, heat)5-Methylene-5H-dibenzo[a,d]cyclohepteneFacile dehydration due to stable carbocation formation.
Triphenylmethanol Acid-catalyzed (e.g., H₂SO₄, heat)Triphenylmethyl cation (stable), TriphenylethyleneForms a highly stable triphenylmethyl (trityl) cation.
tert-Butanol Acid-catalyzed (e.g., H₂SO₄, heat)IsobutyleneReadily dehydrates to form a gaseous alkene.
Table 2: Nucleophilic Substitution (SN1) Reaction Comparison
AlcoholReagentProductRelative Rate
This compound HX (e.g., HCl, HBr)5-Halo-5-methyl-5H-dibenzo[a,d]cyclohepteneFast
Triphenylmethanol HX (e.g., HCl, HBr)Triphenylmethyl halideVery Fast
tert-Butanol HX (e.g., HCl, HBr)tert-Butyl halideFast
Table 3: Oxidation Reaction Comparison
AlcoholOxidizing AgentProduct(s)Observations
This compound Chromic Acid (H₂CrO₄)No reaction under mild conditions. Oxidative cleavage under forcing conditions.Resistant to oxidation due to the absence of a hydrogen atom on the carbinol carbon.[2][3][4]
Triphenylmethanol Chromic Acid (H₂CrO₄)No reaction under mild conditions. Oxidative cleavage under forcing conditions.Similarly resistant to oxidation.[5]
tert-Butanol Chromic Acid (H₂CrO₄)No reaction under mild conditions. Oxidative cleavage under forcing conditions.Resistant to oxidation.[2][3][4]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experimental Protocol 1: Comparative Dehydration of Tertiary Alcohols

Objective: To qualitatively compare the ease of dehydration of this compound, triphenylmethanol, and tert-butanol.

Materials:

  • This compound

  • Triphenylmethanol

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Test tubes

  • Water bath

Procedure:

  • Place a small, equal amount (e.g., 0.1 g) of each alcohol into separate, labeled test tubes.

  • Carefully add 2-3 drops of concentrated sulfuric acid to each test tube.

  • Gently warm the test tubes in a water bath (approximately 50-60 °C).

  • Observe the rate of reaction, indicated by color change, gas evolution (for tert-butanol), or the formation of a precipitate/new phase.

  • Record the time taken for a noticeable reaction to occur in each case.

Expected Results: All three alcohols are expected to undergo dehydration, but the rate and visual manifestation of the reaction will differ, providing a qualitative comparison of their reactivity.

Experimental Protocol 2: Lucas Test for Tertiary Alcohols

Objective: To demonstrate the rapid SN1 reaction of tertiary alcohols.

Materials:

  • This compound

  • Triphenylmethanol

  • tert-Butanol

  • Lucas Reagent (concentrated HCl and anhydrous ZnCl₂)

  • Test tubes

Procedure:

  • Place approximately 1 mL of each alcohol into separate, labeled test tubes.

  • Add 5 mL of Lucas reagent to each test tube.

  • Stopper the test tubes, shake well, and allow them to stand at room temperature.

  • Observe the time taken for the formation of an insoluble alkyl chloride, which will appear as a cloudy suspension or a separate layer.

Expected Results: All three tertiary alcohols should react almost instantaneously or within a few minutes to form a cloudy solution, indicating a rapid SN1 reaction.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms discussed.

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Alcohol->Protonated_Alcohol Fast H_plus H⁺ H_plus->Alcohol Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation Slow (Rate-determining) Water H₂O Alkene Alkene Carbocation->Alkene Fast H3O_plus H₃O⁺

Caption: General mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation Slow (Rate-determining) Water H₂O Product Alkyl Halide (R₃CX) Carbocation->Product Fast Nucleophile Nucleophile (X⁻) Nucleophile->Carbocation

References

validation of the structure of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural validation of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a key intermediate in the synthesis of various biologically active compounds. While direct X-ray crystallographic data for this specific molecule is not publicly available, this guide leverages data from closely related structures and compares the utility of X-ray crystallography with other common spectroscopic methods for unambiguous structural elucidation.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall conformation of a molecule, thereby providing definitive proof of its structure.

Illustrative Example: Crystal Structure of a 5-Substituted-5H-dibenzo[a,d]cyclohepten-5-ol Analog

Due to the absence of published crystal structure data for this compound, we present data for a closely related compound to illustrate the type of information that can be obtained from an SCXRD experiment. The chosen analog features the same core dibenzocycloheptenol skeleton.

Table 1: Representative Crystallographic Data for a 5-Substituted-5H-dibenzo[a,d]cyclohepten-5-ol Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

Note: The values in this table are placeholders and would be populated with data from a specific, published crystal structure of a suitable analog.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a molybdenum or copper source.[2] The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the structure is refined.[2]

experimental_workflow_xray cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Generation diffraction X-ray Diffraction xray_source->diffraction data_recording Data Recording diffraction->data_recording unit_cell Unit Cell Determination data_recording->unit_cell structure_solution Structure Solution unit_cell->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Alternative Methods for Structural Validation

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are more routinely used for the characterization and validation of newly synthesized compounds. These methods provide complementary information that, when combined, can lead to a high degree of confidence in the assigned structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] ¹H and ¹³C NMR provide information about the chemical environment of individual hydrogen and carbon atoms, respectively.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Comment
¹H~7.2-7.8m8H (Aromatic protons)
¹H~6.9-7.1m2H (Vinyl protons)
¹H~2.5s1H (Hydroxyl proton)
¹H~1.8s3H (Methyl protons)
¹³C~140-145sQuaternary aromatic carbons
¹³C~125-135dAromatic CH carbons
¹³C~130-135dVinyl CH carbons
¹³C~75-80sQuaternary carbinol carbon (C5)
¹³C~25-30qMethyl carbon

Note: These are predicted values based on the structure and data from similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, and the data is acquired. The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.[5]

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_in_spectrometer Place in Spectrometer acquire_fid Acquire FID place_in_spectrometer->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase & Baseline Correction fourier_transform->phase_correction integration Integration & Peak Picking phase_correction->integration analysis Spectral Analysis integration->analysis

Figure 2: Experimental workflow for NMR spectroscopy.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[6][7][8] This allows for the determination of the molecular weight and can give clues about the structure based on the fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Comment
[M]⁺222.10Molecular Ion
[M-CH₃]⁺207.08Loss of a methyl group
[M-H₂O]⁺204.09Loss of water
[M-CH₃-CO]⁺179.08Subsequent loss of CO

Experimental Protocol: Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9] The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.[9] A detector then records the abundance of each ion.

IR spectroscopy is used to identify the functional groups present in a molecule.[10][11] Different functional groups absorb infrared radiation at characteristic frequencies, which correspond to the vibrational modes of the bonds.[12]

Table 4: Expected IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Frequency (cm⁻¹)
AlcoholO-H stretch~3600-3200 (broad)
AromaticC-H stretch~3100-3000
AlkaneC-H stretch~3000-2850
AromaticC=C stretch~1600, ~1475
AlcoholC-O stretch~1200-1000

Experimental Protocol: IR Spectroscopy

For a solid sample, it can be analyzed as a KBr pellet, a mull, or dissolved in a suitable solvent.[13] For a liquid sample, a thin film can be placed between two salt plates.[13] The sample is then irradiated with infrared light, and the detector measures the amount of light that is transmitted through the sample at each frequency.

Conclusion: A Multi-faceted Approach to Structural Validation

While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of a molecule, a combination of spectroscopic techniques provides a robust and more readily accessible means of structural validation. For this compound, the complementary data obtained from NMR, MS, and IR spectroscopy can collectively provide a high level of confidence in its structural assignment, which is crucial for its application in research and development.

References

A Comparative Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol: Grignard vs. Organolithium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two common organometallic approaches—using Grignard and organolithium reagents—for the synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a crucial precursor in the development of various therapeutic agents.

The synthesis of this compound is typically achieved through the nucleophilic addition of a methyl group to the carbonyl of the precursor, 5H-dibenzo[a,d]cyclohepten-5-one. Both Grignard reagents, such as methylmagnesium iodide, and organolithium reagents, like methyllithium, are effective for this transformation. However, the choice between these reagents can significantly impact reaction conditions, yield, and overall efficiency. This guide presents a data-driven comparison to inform your synthetic strategy.

Performance Comparison: Grignard vs. Organolithium Reagents

The following table summarizes the key quantitative data from established experimental protocols for the synthesis of this compound using both a Grignard reagent and a theoretical protocol for an organolithium reagent based on general principles, as a specific published procedure for the latter was not identified in the literature search.

ParameterGrignard Reagent (Methylmagnesium Iodide)Organolithium Reagent (Methyllithium)
Starting Material 5H-dibenzo[a,d]cyclohepten-5-one5H-dibenzo[a,d]cyclohepten-5-one
Reagent Methylmagnesium Iodide (CH₃MgI)Methyllithium (CH₃Li)
Solvent Anhydrous EtherAnhydrous Ether or THF
Reaction Temperature Reflux-78 °C to Room Temperature
Reaction Time 3 hours1-3 hours (estimated)
Yield 85%High (typically >80%, estimated)
Purification Recrystallization from benzene-petroleum etherColumn chromatography or recrystallization

Discussion of Results

The experimental data for the Grignard reaction demonstrates a high-yielding and straightforward method for the synthesis of this compound. The reaction proceeds under reflux conditions and yields the desired product in 85% after a simple recrystallization.

While a specific experimental protocol for the methyllithium-mediated synthesis was not found, the general reactivity of organolithium reagents allows for a well-informed theoretical comparison. Organolithium reagents are known to be more reactive than their Grignard counterparts. This increased reactivity often allows for reactions to be carried out at lower temperatures, which can be advantageous in preventing side reactions. However, the higher basicity of organolithium reagents can sometimes lead to undesired deprotonation if acidic protons are present in the substrate. In the case of 5H-dibenzo[a,d]cyclohepten-5-one, this is less of a concern. The reaction with methyllithium would be expected to be faster and could potentially offer a comparable or even higher yield than the Grignard method.

Experimental Protocols

Synthesis using Methylmagnesium Iodide (Grignard Reagent)

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (10.3 g, 0.05 mole)

  • Methyl Iodide (14.2 g, 0.1 mole)

  • Magnesium turnings (2.4 g, 0.1 g-atom)

  • Anhydrous Ether (150 ml)

  • Saturated Ammonium Chloride solution

  • Benzene

  • Petroleum ether

Procedure:

  • A solution of methylmagnesium iodide is prepared in the usual manner from 14.2 g (0.1 mole) of methyl iodide and 2.4 g (0.1 g-atom) of magnesium in 50 ml of anhydrous ether.

  • To this Grignard reagent, a solution of 10.3 g (0.05 mole) of 5H-dibenzo[a,d]cyclohepten-5-one in 100 ml of anhydrous ether is added dropwise with stirring.

  • The reaction mixture is then refluxed for 3 hours.

  • After cooling, the reaction mixture is decomposed by the addition of a saturated solution of ammonium chloride.

  • The ether layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting solid residue is recrystallized from a mixture of benzene and petroleum ether to yield 9.5 g (85%) of this compound as colorless crystals with a melting point of 123-124 °C.

Synthesis using Methyllithium (Organolithium Reagent) - Theoretical Protocol

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one

  • Methyllithium (solution in diethyl ether or THF)

  • Anhydrous Diethyl Ether or THF

  • Saturated Ammonium Chloride solution or water

  • Anhydrous Sodium Sulfate

  • Silica gel for chromatography (optional)

  • Hexane and Ethyl Acetate for chromatography (optional)

Procedure:

  • A solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous diethyl ether or THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of methyllithium (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution of the ketone.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature over a period of time (e.g., 1-2 hours).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using either a Grignard or an organolithium reagent.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_start Methyl Halide + Mg or Li reagent_prep Prepare Organometallic Reagent (in Ether/THF) reagent_start->reagent_prep reaction Nucleophilic Addition reagent_prep->reaction ketone 5H-dibenzo[a,d]cyclohepten-5-one (in Ether/THF) ketone->reaction quench Quench (e.g., NH4Cl) reaction->quench extraction Solvent Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product 5-Methyl-5H-dibenzo[a,d]- cyclohepten-5-ol purification->product

Caption: General workflow for the synthesis of this compound.

Conclusion

Comparative Biological Activity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol and its structural analogs. This document summarizes available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

The 5H-dibenzo[a,d]cycloheptene scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous centrally active compounds, including tricyclic antidepressants and anticonvulsants. Modifications at the 5-position of this tricyclic system have been a key strategy in modulating the pharmacological profile of these molecules. This guide focuses on this compound and compares its known and inferred biological activities with those of its analogs, drawing from available scientific literature. While direct comparative quantitative data for this compound is limited in the accessible public literature, the activity of its close analogs provides valuable insights into the structure-activity relationships within this chemical class.

Comparative Analysis of Anticonvulsant Activity

The dibenzocycloheptene core is a feature of several compounds investigated for their anticonvulsant properties. The following table summarizes the available quantitative data for key analogs. It is important to note that a direct comparison is best made when data is generated within the same study under identical experimental conditions.

CompoundAnalog TypeAnimal ModelAnticonvulsant TestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)
Cyheptamide 5-carboxamide analogMouseMaximal Electroshock (MES)151107.3
Carbamazepine Reference DrugMouseMaximal Electroshock (MES)8.839.54.5
Phenytoin Reference DrugMouseMaximal Electroshock (MES)9.5666.9

Data for Cyheptamide and reference drugs is compiled from historical studies and should be interpreted with caution as experimental protocols may have varied.

Signaling Pathways and Mechanisms of Action

The biological activity of 5H-dibenzo[a,d]cycloheptene derivatives, particularly their anticonvulsant effects, is believed to be mediated through the modulation of ion channels and neurotransmitter systems in the central nervous system. A key target for many analogs is the voltage-gated sodium channel, which plays a critical role in the generation and propagation of action potentials. Blockade of these channels can reduce neuronal hyperexcitability, a hallmark of seizures.

Furthermore, some analogs exhibit activity at NMDA receptors, which are glutamate-gated ion channels involved in excitatory neurotransmission. Antagonism of NMDA receptors can also contribute to anticonvulsant effects. The tricyclic antidepressant members of this family, such as amitriptyline and protriptyline, are known to inhibit the reuptake of norepinephrine and serotonin, which may also play a role in modulating seizure thresholds.

Putative_Mechanism_of_Action cluster_0 5H-Dibenzo[a,d]cycloheptene Analogs cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome Analogs This compound and Analogs VGSC Voltage-Gated Sodium Channels Analogs->VGSC Blockade NMDAR NMDA Receptors Analogs->NMDAR Antagonism ReducedExcitability Reduced Neuronal Hyperexcitability VGSC->ReducedExcitability NMDAR->ReducedExcitability Anticonvulsant Anticonvulsant Activity ReducedExcitability->Anticonvulsant

Putative mechanism of action for anticonvulsant dibenzocycloheptenes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

MES_Workflow Start Start: Animal Acclimatization DrugAdmin Administer Test Compound or Vehicle (e.g., intraperitoneally) Start->DrugAdmin Latency Latency Period (e.g., 30-60 minutes) DrugAdmin->Latency Stimulation Apply Electrical Stimulus via Corneal or Ear-Clip Electrodes (e.g., 50-60 Hz, 0.2-1.0 sec) Latency->Stimulation Observation Observe for Hind-Limb Tonic Extension (HLTE) Stimulation->Observation Endpoint Endpoint: Presence or Absence of HLTE Observation->Endpoint DataAnalysis Data Analysis: Calculate ED50 Endpoint->DataAnalysis End End DataAnalysis->End

Workflow for the Maximal Electroshock (MES) seizure test.

Protocol:

  • Animals: Male albino mice (e.g., 20-25 g) are typically used. Animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compounds.

  • Latency Period: A specific time is allowed to elapse between drug administration and the electrical stimulus to permit drug absorption and distribution. This period varies depending on the route of administration.

  • Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes using a convulsiometer.

  • Observation: Animals are observed for the presence or absence of the tonic extensor phase of the seizure (hind-limb tonic extension).

  • Endpoint: The absence of the hind-limb tonic extension is considered the endpoint, indicating protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole, a model for myoclonic and absence seizures.

Protocol:

  • Animals: Similar to the MES test, mice are commonly used.

  • Drug Administration: Test compounds or vehicle are administered to groups of animals at various doses.

  • Latency Period: A suitable time is allowed for drug absorption.

  • PTZ Injection: A dose of PTZ sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered protection.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Conclusion

A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of analytical methods for assessing the purity of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a tertiary alcohol with a tricyclic structure. High-Performance Liquid Chromatography (HPLC) is presented as the primary method for quantitative analysis, with a discussion of alternative techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely used and robust method for determining the purity of non-volatile and thermally labile compounds like this compound.[1] A stability-indicating HPLC method can separate the main compound from its impurities, degradation products, and synthetic by-products.[2][3]

Experimental Protocol: Proposed RP-HPLC Method

This protocol is based on common practices for analyzing tricyclic and related pharmaceutical compounds.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Column Temperature 30°C

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for quantitative purity analysis of this compound, other methods can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.High resolution and sensitivity; provides structural information of impurities.[4]Requires derivatization for non-volatile compounds like tertiary alcohols; high temperatures can cause degradation.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise; does not require a reference standard of the analyte.Lower sensitivity than HPLC; requires specialized equipment and expertise.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.Simple, rapid, and inexpensive for qualitative assessment.Not quantitative; lower resolution compared to HPLC.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the process, the following diagrams illustrate the synthesis and purity assessment workflow, as well as a conceptual diagram of the analytical comparison.

Synthesis and Purity Assessment Workflow start Start: Synthesis of This compound synthesis Grignard Reaction: 5H-dibenzo[a,d]cyclohepten-5-one + Methylmagnesium Bromide start->synthesis workup Aqueous Work-up and Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product Synthesized This compound purification->product hplc_analysis HPLC Purity Analysis product->hplc_analysis alt_analysis Alternative Purity Assessment (GC-MS, qNMR, TLC) product->alt_analysis report Purity Report hplc_analysis->report alt_analysis->report

Caption: Workflow for the synthesis and purity assessment of this compound.

Comparison of Analytical Techniques compound Synthesized Compound hplc HPLC (Quantitative) compound->hplc gcms GC-MS (Qualitative/Semi-Quantitative) compound->gcms qnmr qNMR (Quantitative) compound->qnmr tlc TLC (Qualitative) compound->tlc purity_data Purity Data hplc->purity_data gcms->purity_data qnmr->purity_data tlc->purity_data

Caption: Logical relationship of analytical methods for purity assessment.

References

Evaluating the Anticonvulsant Properties of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anticonvulsant properties of novel chemical entities, with a focus on derivatives of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. Due to the limited availability of public data on this specific class of compounds, this document serves as a template, utilizing established anticonvulsant drugs—phenytoin, carbamazepine, and ethosuximide—as benchmarks for comparison. The methodologies and data presentation formats provided herein are intended to guide researchers in the systematic evaluation of new anticonvulsant candidates.

The tricyclic structure of dibenzo[a,d]cycloheptene derivatives has been a point of interest in medicinal chemistry, with some compounds in this class exhibiting a range of biological activities. The evaluation of their potential as anticonvulsants is a logical avenue of investigation in the ongoing search for more effective and safer therapies for epilepsy.

Comparative Analysis of Anticonvulsant Activity

The efficacy and neurotoxicity of anticonvulsant compounds are typically evaluated using standardized animal models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is used to model absence seizures.[1][2][3] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[1]

The following table summarizes the anticonvulsant and neurotoxic profiles of standard antiepileptic drugs. The data is presented as the median effective dose (ED₅₀) in the MES and scPTZ tests and the median toxic dose (TD₅₀) in the rotarod test. A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) MESProtective Index (PI) scPTZ
This compound Derivatives Data not availableData not availableData not availableData not availableData not available
Phenytoin 5.96 - 9.8>100 (inactive)44.0~4.5 - 7.4-
Carbamazepine 7.5 - 11.8>100 (inactive)44.0~3.7 - 5.9-
Ethosuximide Inactive130 - 178.6755.4-~4.2 - 5.8
Disclaimer: The data for standard anticonvulsants are compiled from various sources and may vary between studies depending on the specific experimental conditions (e.g., animal strain, route of administration).[2][4][5][6][7]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the reliable evaluation and comparison of anticonvulsant properties.

1. Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[1]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.

  • Procedure:

    • Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[8]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED₅₀, the dose that protects 50% of the animals, is then calculated.[8]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a primary screening model for identifying compounds that may be effective against absence seizures.[3]

  • Apparatus: Standard animal observation cages.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[3]

    • Animals are placed in individual cages and observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is defined as protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.[3]

3. Rotarod Neurotoxicity Test

This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animals: Male albino mice trained to stay on the rotarod.

  • Procedure:

    • Trained mice are administered the test compound or vehicle.

    • At the time of peak effect, the animals are placed on the rotarod, which is rotating at a constant speed (e.g., 6-10 rpm).

    • The ability of the animal to remain on the rod for a predetermined period (e.g., 1-2 minutes) is recorded.

  • Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity. The TD₅₀, the dose at which 50% of the animals fail the test, is determined.

Visualizing Experimental Processes and Potential Mechanisms

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Initial Screening cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis Compound Test Compound Administration MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ Rotarod Rotarod Test Compound->Rotarod ED50_MES Calculate ED50 (MES) MES->ED50_MES ED50_scPTZ Calculate ED50 (scPTZ) scPTZ->ED50_scPTZ TD50 Calculate TD50 (Rotarod) Rotarod->TD50 PI Determine Protective Index (PI) ED50_MES->PI ED50_scPTZ->PI TD50->PI

Caption: Workflow for anticonvulsant drug screening.

Hypothetical Signaling Pathway for Anticonvulsant Action

Many anticonvulsant drugs exert their effects by modulating synaptic transmission. A common mechanism involves the enhancement of GABAergic inhibition or the blockade of voltage-gated sodium channels.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Inhibits Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Inhibits Exocytosis NMDA_R NMDA Receptor Vesicle->NMDA_R AMPA_R AMPA Receptor Vesicle->AMPA_R Reduced Glutamate Release GABA_R GABAA Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- Influx Derivative 5-Methyl-5H-dibenzo[a,d] cyclohepten-5-ol Derivative Derivative->Na_Channel Blockade Derivative->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

The framework presented in this guide offers a systematic approach to the preclinical evaluation of novel anticonvulsant candidates. While specific data for this compound derivatives are not currently available, the methodologies described, and the comparative data for standard antiepileptic drugs, provide a valuable resource for researchers in the field. The generation of robust and comparable data is essential for the identification and development of new, more effective treatments for epilepsy. It is hoped that future research will elucidate the anticonvulsant potential of the dibenzo[a,d]cycloheptene class of compounds.

References

Mechanistic Crossroads: A Comparative Guide to SN1/E1 Reactions of 5-Substituted Dibenzo[a,d]cycloheptenes

Author: BenchChem Technical Support Team. Date: November 2025

The dibenzo[a,d]cycloheptene scaffold is a core structural motif in various pharmaceuticals, making a thorough understanding of its reactivity crucial for analog synthesis and metabolic stability studies. The central, benzylic-like 5-position is particularly susceptible to solvolytic reactions, proceeding through a common carbocation intermediate that dictates the final product distribution between substitution (SN1) and elimination (E1) pathways.

The Competing Pathways: SN1 vs. E1

Both SN1 and E1 reactions of 5-substituted dibenzo[a,d]cycloheptenes proceed through a rate-determining first step: the departure of the leaving group to form a resonance-stabilized dibenzosuberenyl carbocation. The fate of this intermediate in the second, fast step determines the product outcome. Nucleophilic attack by a solvent molecule leads to the SN1 product, while deprotonation at an adjacent carbon results in the E1 product, an alkene.

The competition between these two pathways is governed by several factors, including the nature of the leaving group, the solvent, temperature, and the specific substitution at the 5-position.

SN1_E1_Competition Substrate 5-X-dibenzo[a,d]cycloheptene Carbocation Dibenzosuberenyl Carbocation Substrate->Carbocation Rate-determining step (k1) SN1_Product 5-Solvento-dibenzo[a,d]cycloheptene (SN1 Product) Carbocation->SN1_Product + Solvent (Nucleophile) (k_SN1) E1_Product Dibenzo[a,d]cycloheptatriene (E1 Product) Carbocation->E1_Product - H+ (Solvent as base) (k_E1) Experimental_Workflow cluster_prep Reaction Preparation cluster_analysis Analysis Prep Prepare 80% aq. Ethanol Substrate Dissolve 5-X-dibenzo[a,d]cycloheptene and Internal Standard Prep->Substrate Thermostat Place in Thermostated Bath (50°C) Substrate->Thermostat Aliquots Withdraw Aliquots at Time Intervals Thermostat->Aliquots Product_Workup Reaction Completion & Workup Thermostat->Product_Workup Quench Quench Reaction Aliquots->Quench HPLC HPLC Analysis (Kinetics) Quench->HPLC GCMS_NMR GC-MS and NMR Analysis (Product Ratio) Product_Workup->GCMS_NMR

A Comparative Conformational Analysis of 5-Methyl vs. 5,5-Dimethyl-5H-dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of 5-methyl-5H-dibenzo[a,d]cycloheptene and its gem-dimethyl analogue, 5,5-dimethyl-5H-dibenzo[a,d]cycloheptene. The central seven-membered ring in these molecules is conformationally flexible, and the substitution at the C5 position significantly influences its preferred geometry. Understanding these conformational preferences is crucial for structure-activity relationship (SAR) studies and rational drug design, as the three-dimensional shape of a molecule dictates its biological activity.

Introduction

The 5H-dibenzo[a,d]cycloheptene scaffold is a core structural motif in a variety of biologically active compounds, including antihistamines and antidepressants. The conformation of the central seven-membered ring, which can exist in several interconverting forms, plays a pivotal role in the pharmacological profile of these molecules. This guide compares the conformational landscape of the mono-methylated and gem-dimethylated derivatives at the C5 position, highlighting the impact of steric hindrance on the ring's geometry.

While experimental data for 5-methyl-5H-dibenzo[a,d]cycloheptene is available, a detailed conformational analysis of the 5,5-dimethyl analogue is less documented in the literature. Therefore, this guide combines experimental findings for the mono-methyl derivative with a computational and stereochemical analysis for the di-methyl derivative to provide a comprehensive comparison.

Conformational Isomers

The central cycloheptatriene ring in 5H-dibenzo[a,d]cycloheptene derivatives is not planar and can adopt several boat-like and twist-boat conformations. The substituents at the C5 position can occupy either a pseudo-axial or a pseudo-equatorial position. The interconversion between these conformers occurs through ring inversion.

cluster_5_methyl 5-Methyl-5H-dibenzo[a,d]cycloheptene cluster_5_5_dimethyl 5,5-Dimethyl-5H-dibenzo[a,d]cycloheptene Pseudo-axial Methyl Pseudo-axial Methyl Pseudo-equatorial Methyl Pseudo-equatorial Methyl Pseudo-axial Methyl->Pseudo-equatorial Methyl Ring Inversion Comparative Analysis Comparative Analysis Pseudo-axial Methyl->Comparative Analysis Steric Hindrance Axial/Equatorial Methyls Axial/Equatorial Methyls Axial/Equatorial Methyls->Comparative Analysis Increased Steric Strain

Caption: Logical relationship in the comparative conformational analysis.

Comparative Data

The following table summarizes the key conformational parameters for the two compounds. The data for 5-methyl-5H-dibenzo[a,d]cycloheptene is based on experimental studies, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.[1] The data for the 5,5-dimethyl derivative is predicted based on computational modeling and steric considerations.

Parameter5-Methyl-5H-dibenzo[a,d]cycloheptene5,5-Dimethyl-5H-dibenzo[a,d]cycloheptene (Predicted)
Preferred Conformation The methyl group predominantly occupies the pseudo-axial position to minimize steric interactions with the aromatic protons.[1]One methyl group is expected to be in a pseudo-axial position and the other in a pseudo-equatorial position.
Ring Inversion Barrier Experimentally determined to be in the range of 10-12 kcal/mol.Predicted to be higher than the mono-methyl derivative due to increased steric hindrance during the planar transition state of ring inversion.
Key Dihedral Angles Specific dihedral angles defining the boat-like conformation have been calculated using computational methods (MM3, PM3, ab initio).[1]Expected to be distorted from the ideal boat conformation to accommodate the steric bulk of the two methyl groups.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique to study the kinetics of conformational changes in molecules.

A Sample Preparation (Dissolve in suitable deuterated solvent, e.g., CDCl3) B Acquire 1H NMR Spectra at Various Temperatures (From low T where exchange is slow to high T where exchange is fast) A->B C Observe Coalescence of Signals (Signals from different conformers merge as temperature increases) B->C D Lineshape Analysis (Use specialized software to simulate spectra at different exchange rates) C->D E Determine Rate Constants (k) (At different temperatures from the lineshape analysis) D->E F Eyring Plot (ln(k/T) vs 1/T) E->F G Calculate Activation Parameters (ΔH‡, ΔS‡, and ΔG‡ for ring inversion) F->G

Caption: Experimental workflow for Dynamic NMR spectroscopy.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, toluene-d8).

  • Variable Temperature NMR: A series of ¹H NMR spectra are recorded over a wide range of temperatures.

  • Coalescence Temperature: The temperature at which the signals corresponding to the pseudo-axial and pseudo-equatorial protons coalesce into a single broad peak is determined.

  • Lineshape Analysis: The experimental spectra are simulated using computer programs to extract the rate constants for the conformational exchange at different temperatures.

  • Activation Parameters: The Gibbs free energy of activation (ΔG‡) for the ring inversion process is calculated from the coalescence temperature and the chemical shift difference between the exchanging protons. A more detailed analysis involves plotting the rate constants versus temperature (Eyring plot) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Single Crystal X-ray Diffraction

This technique provides the precise three-dimensional structure of a molecule in the solid state.

A Crystal Growth (Slow evaporation, vapor diffusion, or cooling of a saturated solution) B Crystal Mounting (Mount a suitable single crystal on a goniometer head) A->B C Data Collection (Expose the crystal to a monochromatic X-ray beam and collect diffraction data) B->C D Structure Solution (Determine the initial phases of the structure factors) C->D E Structure Refinement (Refine the atomic positions, and thermal parameters against the experimental data) D->E F Final Structure (Obtain bond lengths, bond angles, and dihedral angles) E->F

Caption: Experimental workflow for Single Crystal X-ray Diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.[2][3][4][5][6]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.[3]

Discussion

5-Methyl-5H-dibenzo[a,d]cycloheptene: Experimental evidence from DNMR studies has shown that the 5-methyl derivative exists as a mixture of two rapidly interconverting boat-like conformers.[1] The conformer with the methyl group in the pseudo-axial position is found to be the major component.[1] This preference is attributed to the steric hindrance between the pseudo-equatorial methyl group and the nearby aromatic protons in the peri-position. Computational calculations (MM3, PM3, and ab initio) support this experimental finding.[1]

5,5-Dimethyl-5H-dibenzo[a,d]cycloheptene: In the absence of direct experimental data, the conformational preferences of the 5,5-dimethyl derivative can be inferred from steric considerations. The introduction of a second methyl group at the C5 position is expected to significantly increase the steric strain in the molecule.

To accommodate the two methyl groups, the central seven-membered ring will likely adopt a conformation where one methyl group is in a pseudo-axial position and the other is in a pseudo-equatorial position. A conformation with both methyl groups in pseudo-equatorial positions would lead to severe steric clashes with the aromatic rings. Similarly, a conformation with both methyl groups in pseudo-axial positions would result in significant 1,3-diaxial interactions.

The barrier to ring inversion in the 5,5-dimethyl derivative is predicted to be higher than that of the mono-methyl derivative. This is because the transition state for ring inversion is thought to involve a more planar and sterically congested conformation. The presence of two bulky methyl groups at the C5 position would further destabilize this transition state, thus increasing the energy barrier for the conformational change.

Conclusion

The conformational analysis of 5-methyl- and 5,5-dimethyl-5H-dibenzo[a,d]cycloheptene reveals the significant impact of substitution at the C5 position on the geometry of the central seven-membered ring. The mono-methyl derivative shows a clear preference for a pseudo-axial conformation of the methyl group to alleviate steric strain. For the gem-dimethyl derivative, a conformation with one pseudo-axial and one pseudo-equatorial methyl group is predicted to be the most stable. The increased steric hindrance in the 5,5-dimethyl analogue is also expected to lead to a higher barrier for ring inversion.

These conformational differences are likely to have a profound effect on the biological activity of these molecules. The precise orientation of the substituents at C5 will determine how these molecules interact with their biological targets. Therefore, a thorough understanding of their conformational behavior is essential for the design of new and more effective therapeutic agents based on the 5H-dibenzo[a,d]cycloheptene scaffold. Further experimental and computational studies on the 5,5-dimethyl derivative are warranted to validate these predictions and to provide a more detailed picture of its conformational landscape.

References

Safety Operating Guide

Prudent Disposal of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound in publicly available resources, this guidance is based on information for structurally related compounds, such as Dibenzocycloheptene and 5H-Dibenzo[a,d]cyclohepten-5-one, and general best practices for chemical waste management.

It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier for detailed and definitive disposal instructions.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the handling of similar dibenzocycloheptene derivatives, the following PPE is recommended:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. Consult the specific SDS for detailed respiratory protection requirements.

Step-by-Step Disposal Protocol

The following procedure outlines a safe and compliant method for the disposal of this compound waste. This protocol is based on general guidelines for toxic solid organic compounds.

  • Waste Segregation:

    • Isolate waste containing this compound from other waste streams.

    • Do not mix with incompatible materials.

  • Containerization:

    • Use a dedicated, properly labeled, and sealable waste container.

    • The container should be made of a material compatible with the chemical.

    • Clearly label the container with the full chemical name: "Waste this compound" and any relevant hazard symbols.

  • Waste Collection and Storage:

    • If the compound is a solid, carefully sweep or shovel the material into the designated waste container, avoiding dust generation.[1]

    • Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

    • The storage area should be away from heat and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for the proper classification and disposal of their waste.[1]

Crucially, do not dispose of this compound by pouring it down the drain or mixing it with general laboratory trash. [1][2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste sds Obtain Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store->contact_ehs dispose Arrange for Professional Disposal contact_ehs->dispose end_process End: Compliant Disposal dispose->end_process

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling this compound, based on safety data for structurally similar compounds.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety GogglesShould be tight-sealing to provide adequate protection against dust and splashes.[1]
Skin Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.
Lab Coat/Protective ClothingWear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if dust formation is likely or if working in a poorly ventilated area.[1] A respirator with a positive pressure mode is recommended for emergencies.[1]

Operational Plan and Handling

A systematic approach to handling this compound is crucial for laboratory safety. This involves careful preparation, handling, and post-handling procedures.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_emergency Locate Eyewash Station and Safety Shower prep_setup->prep_emergency handle_weigh Weigh Solid in a Containment Hood prep_emergency->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent with Care handle_weigh->handle_dissolve handle_transfer Transfer Solutions Using Pipettes or Cannulas handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Surfaces handle_transfer->post_decontaminate post_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Fig. 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container storage_area Store in a Designated Secondary Containment Area collect_solid->storage_area collect_liquid Collect Liquid Waste in a Labeled, Sealed Container collect_liquid->storage_area disposal_facility Dispose Through a Licensed Chemical Waste Disposal Facility storage_area->disposal_facility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol
Reactant of Route 2
Reactant of Route 2
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.